2-oxoacetic acid;hydrate
Description
Historical Context and Early Discoveries Pertaining to 2-oxoacetic acid;hydrate (B1144303)
Historically, the preparation of glyoxylic acid was achieved through methods such as the electrosynthesis from oxalic acid, a process that utilized lead cathodes in a sulfuric acid electrolyte. wikipedia.org Another early method involved the oxidation of glyoxal (B1671930) with hot nitric acid; however, this reaction proved to be highly exothermic and challenging to control, often resulting in the formation of oxalic acid as a major byproduct. wikipedia.org The ozonolysis of maleic acid also emerged as an effective route to synthesize glyoxylic acid. wikipedia.org
Early research also delved into its biochemical significance. In 1957, Kornberg and Krebs were instrumental in elucidating the glyoxylate (B1226380) cycle, a metabolic pathway in which glyoxylic acid is a key intermediate. cutm.ac.in Their work with the bacterium Pseudomonas demonstrated how acetyl-CoA could react with glyoxylic acid to form malic acid, a crucial step in the conversion of fats into carbohydrates. cutm.ac.in This discovery was a landmark in understanding the metabolic flexibility of certain organisms like bacteria, fungi, and plants. wikipedia.orgcutm.ac.in
Significance of 2-oxoacetic acid;hydrate in Contemporary Chemical and Biochemical Sciences
The importance of this compound in modern science is multifaceted, spanning across biochemistry and organic synthesis.
In the realm of biochemistry , glyoxylic acid is a central intermediate in the glyoxylate cycle, which allows organisms like bacteria, fungi, and plants to convert fatty acids into carbohydrates. wikipedia.orghmdb.ca This cycle is particularly vital for the germination of fatty seeds, where stored lipids are converted into sugars to fuel growth. cutm.ac.in In plants, glyoxylate is also a key player in the photorespiration pathway, a process that helps to regenerate carbon and remove toxic byproducts of photosynthesis. wikipedia.org In humans, glyoxylate is produced through the oxidation of glycolate (B3277807) and the catabolism of hydroxyproline (B1673980). wikipedia.orghmdb.ca Its metabolism is crucial, as imbalances can be associated with conditions like primary hyperoxaluria, where high levels of glyoxylate can lead to the formation of kidney stones. wikipedia.orghmdb.ca
In organic synthesis , this compound serves as a valuable C2 building block for creating a wide array of more complex organic molecules. Its bifunctionality allows it to participate in a variety of chemical reactions. For instance, it undergoes electrophilic aromatic substitution with phenols, a key step in the synthesis of compounds like 4-hydroxymandelic acid, a precursor to the antibiotic amoxicillin (B794), and 4-hydroxyphenylacetic acid, a precursor to the beta-blocker atenolol (B1665814). wikipedia.org It is also used in the synthesis of vanillin, various agrochemicals, dyes, and cosmetic ingredients. wikipedia.org Furthermore, its derivatives have been explored as fungicides. chemicalbook.com
Scope and Research Objectives Pertaining to this compound
Current research on this compound is diverse and aims to expand its applications and understanding. Key research objectives include:
Developing Novel Synthetic Methodologies: Researchers are continuously exploring more efficient, selective, and environmentally friendly methods for synthesizing glyoxylic acid and its derivatives. researchgate.netdatahorizzonresearch.com This includes the investigation of new catalysts and reaction conditions to improve yields and reduce byproducts. researchgate.net
Elucidating Biochemical Pathways: Ongoing studies aim to further unravel the intricate roles of glyoxylate in various metabolic pathways across different organisms. mdpi.com This includes understanding its regulation and its interaction with other metabolites.
Applications in Pharmaceutical and Agrochemical Industries: A significant area of research focuses on utilizing glyoxylic acid as a starting material for the synthesis of new pharmaceuticals and agrochemicals. datahorizzonresearch.comfinechemical.net This involves designing and creating novel molecules with desired biological activities.
Materials Science: The use of glyoxylic acid in the development of new materials, such as polymers and in applications like electroless copper plating, is an active area of investigation. chemicalbook.com
The continued exploration of the chemistry and biology of this compound promises to yield new discoveries and innovations across a broad spectrum of scientific disciplines.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C2H4O4 | unilongindustry.comchemsrc.com |
| Molecular Weight | 92.05 g/mol | unilongindustry.com |
| Physical State | White powder or crystals | glentham.com |
| Melting Point | 49-52 °C | chemsrc.comsynquestlabs.com |
| Boiling Point | 100 °C (decomposes) | chemsrc.com |
| Solubility | Soluble in water and ethanol; slightly soluble in ether; insoluble in esters and aromatic solvents. | chemicalbook.com |
Interactive Data Table: Research Applications of this compound
| Research Area | Specific Application | Key Findings/Significance | Source(s) |
| Organic Synthesis | Precursor for pharmaceuticals | Used in the synthesis of amoxicillin and atenolol. | wikipedia.org |
| Precursor for fragrances | A route to producing vanillin. | wikipedia.org | |
| Synthesis of heterocycles | Condenses with urea (B33335) and 1,2-diaminobenzene. | ||
| Biochemistry | Intermediate in the glyoxylate cycle | Enables conversion of fatty acids to carbohydrates in plants and microorganisms. | wikipedia.org |
| Role in human metabolism | Produced from glycolate and hydroxyproline; imbalance linked to hyperoxaluria. | wikipedia.orghmdb.ca | |
| Materials Science | Electroless copper plating | Acts as a reducing agent. | chemicalbook.com |
| Agrochemicals | Synthesis of herbicides and fungicides | Serves as a key building block for active ingredients. | chemicalbook.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-oxoacetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O3.H2O/c3-1-2(4)5;/h1H,(H,4,5);1H2/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOYVEVEDVVKGD-AWQJXPNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=O)[13C](=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.036 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature, Isomerism, and Structural Dynamics of 2 Oxoacetic Acid;hydrate
Standard and Trivial Nomenclatures for 2-oxoacetic acid;hydrate (B1144303)
The naming conventions for this compound reflect its dual functionality and its propensity to exist in a hydrated state. In its anhydrous form, the preferred IUPAC name is oxoacetic acid , with oxoethanoic acid also being a systematic IUPAC name. wikipedia.org However, the compound is most commonly encountered and supplied as a stable, crystalline solid monohydrate. mu-pleven.bgindustrialchemicals.gov.au
In this hydrated form, the aldehyde group has reacted with a molecule of water to form a geminal diol. The correct IUPAC name for this hydrated structure is 2,2-dihydroxyacetic acid . Trivial names are widely used in literature and commerce, the most common being glyoxylic acid monohydrate . fishersci.no Other synonyms include glyoxalic acid, formylformic acid, and oxalaldehydic acid. wikipedia.orgchemcess.com
The following table summarizes the primary nomenclatures for the anhydrous and hydrated forms of the compound.
| Form | Type | Name |
| Anhydrous (C₂H₂O₃) | Preferred IUPAC | Oxoacetic acid wikipedia.org |
| Systematic IUPAC | Oxoethanoic acid wikipedia.org | |
| Trivial | Glyoxylic acid wikipedia.org | |
| Trivial | Formylformic acid wikipedia.org | |
| Hydrated (C₂H₄O₄) | IUPAC | 2,2-dihydroxyacetic acid |
| Common | Glyoxylic acid monohydrate fishersci.no | |
| Synonym | 2-oxoacetic acid hydrate fishersci.no | |
| Synonym | Glyoxalic acid hydrate chemcess.com |
This table provides a summary of the different names used to identify 2-oxoacetic acid and its hydrated form.
Tautomerism and Hydration Equilibria in Solutions of 2-oxoacetic acid;hydrate
In aqueous solutions, 2-oxoacetic acid is at the center of a dynamic equilibrium. The aldehyde form (oxoacetic acid) readily reacts with water, shifting the equilibrium significantly towards the formation of its geminal diol hydrate, 2,2-dihydroxyacetic acid. wikipedia.org This hydration is a reversible process, but the hydrated form is heavily favored.
The equilibrium constant (Khyd) for the formation of 2,2-dihydroxyacetic acid from oxoacetic acid at room temperature is approximately 300, indicating that the concentration of the gem-diol is 300 times greater than that of the free aldehyde in an aqueous environment. wikipedia.org
Equilibrium Reaction: OCHCOOH + H₂O ⇌ (HO)₂CHCOOH
This equilibrium is crucial as the different forms exhibit distinct reactivities. While often referred to as glyoxylic acid, in both solid state and aqueous solution, the compound predominantly exists as the monohydrate. wikipedia.orgindustrialchemicals.gov.au Further complexity arises in solution where the monohydrate can also exist in equilibrium with a hemiacetal dimer. wikipedia.org The stability of these forms can be influenced by factors such as pH and the presence of other solutes. researchgate.net For instance, at a pH below 3, the unhydrated glyoxylic acid form has enhanced reactivity, while at a pH above 5, the hydrated 2,2-dihydroxyacetic acid form is dominant and can stabilize clusters in atmospheric aerosols.
Spectroscopic Characterization of this compound Conformations and Electronic Structure
Spectroscopic methods are essential for elucidating the structural dynamics and understanding the mechanistic pathways of reactions involving 2-oxoacetic acid and its hydrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the hydration equilibrium in solution. copernicus.orgnih.gov In D₂O, the ¹H NMR spectrum of glyoxylic acid shows a prominent signal corresponding to the methine proton of the hydrated form, 2,2-dihydroxyacetic acid. nih.gov A much smaller signal may be observed for the aldehydic proton of the anhydrous form. nih.gov For example, ¹H NMR data shows a major peak around 5.06-5.09 ppm for the diol form and a minor peak at 9.39 ppm for the aldehyde. nih.gov Similarly, the ¹³C NMR spectrum in D₂O displays a major signal for the diol carbon at approximately 90.76 ppm and the carboxyl carbon at 179.50 ppm. nih.gov The relative integration of these peaks allows for the quantification of the equilibrium constant.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present and to differentiate between the keto and gem-diol forms. researchgate.netacs.org
IR Spectroscopy: The IR spectrum of the hydrated form is characterized by strong absorptions corresponding to O-H stretching of the diol and carboxylic acid groups, and C-O stretching vibrations. The characteristic C=O stretch of the aldehyde group (typically around 1742 cm⁻¹) is weak or absent in the spectrum of the hydrate, while the C=O stretch of the carboxylic acid is prominent. acs.org IR spectroscopy has been employed to study the adsorption of glyoxylic acid on surfaces like TiO₂, revealing that it can adsorb in several dissociative forms through its carboxyl or diol groups. acs.org
Raman Spectroscopy: Raman spectroscopy is also effective for studying this compound in aqueous solutions and has been used for the in situ monitoring of reactions. researchgate.netspectrabase.com For example, it can be used to quantitatively track the concentration of reagents in reactions involving glyoxylic acid to form products like allantoin (B1664786). researchgate.net The Raman spectra of the two most stable conformers of glyoxylic acid have been identified, and high-overtone induced isomerization between them has been observed using 532 nm laser irradiation. researchgate.net
The table below provides a qualitative summary of expected spectroscopic features.
| Spectroscopic Technique | Form | Key Observational Features |
| ¹H NMR | 2,2-dihydroxyacetic acid | Major signal for CH (OH)₂ proton (~5.1 ppm) nih.gov |
| 2-oxoacetic acid | Minor signal for aldehydic CH O proton (~9.4 ppm) nih.gov | |
| ¹³C NMR | 2,2-dihydroxyacetic acid | Major signal for C H(OH)₂ carbon (~91 ppm) nih.gov |
| 2,2-dihydroxyacetic acid | Signal for C OOH carbon (~180 ppm) nih.gov | |
| IR Spectroscopy | 2,2-dihydroxyacetic acid | Strong, broad O-H stretching bands; C-O stretching bands. acs.org |
| 2-oxoacetic acid | Characteristic aldehyde C=O stretching band (~1742 cm⁻¹). acs.org | |
| Raman Spectroscopy | Both | Allows for differentiation of conformers and monitoring of reaction kinetics. researchgate.net |
This table summarizes the key spectroscopic signatures used to characterize 2-oxoacetic acid and its hydrate.
Stereochemical Considerations in Reactions Involving this compound
The carbon atom of the aldehyde (or the corresponding diol) in 2-oxoacetic acid is prochiral. This property makes it a valuable and versatile C2 building block in asymmetric synthesis for the creation of chiral α-hydroxy acids and their derivatives, which are important motifs in many biologically active molecules. frontiersin.orgresearchgate.net
Ene Reactions: The glyoxylate-ene reaction is a significant carbon-carbon bond-forming reaction where an alkene reacts with an ester of glyoxylic acid. iupac.org The stereochemical outcome of this reaction can be controlled with high efficiency using chiral Lewis acid catalysts. For instance, chiral titanium complexes derived from binaphthol (BINOL) can catalyze the reaction to produce α-hydroxy esters with high enantiomeric excess. iupac.orgwikipedia.org Similarly, chiral copper-bis(oxazoline) complexes have been shown to be highly effective, especially when using ionic liquids as the solvent, leading to enhanced reactivity and stereoselectivity. researchgate.net The reaction provides a powerful method for asymmetric induction, including the desymmetrization of prochiral ene substrates. iupac.org
Aldol (B89426) and Related Reactions: Glyoxylic acid and its derivatives are effective electrophiles in asymmetric aldol reactions. Organocatalysts, such as chiral prolinamides, have been shown to efficiently catalyze the reaction between ketones and glyoxylic acid in aqueous media, yielding chiral α-hydroxy-γ-keto carboxylic acids with high levels of diastereo- and enantioselectivity. researchgate.net
Other Asymmetric Transformations:
Petasis (Borono-Mannich) Reaction: A palladium-catalyzed, three-component reaction between glyoxylic acid, sulfonamides, and arylboronic acids provides an operationally simple route to α-arylglycine derivatives. frontiersin.org The use of a tailored chiral catalyst system allows for high enantioselectivity, overcoming the fast racemic background reaction. frontiersin.org
Radical Additions: Diastereoselective carbon radical addition to chiral glyoxylic oxime ethers, such as those derived from Oppolzer's camphorsultam, represents another strategy for the asymmetric synthesis of α-amino acids. acs.org
The development of these stereoselective methodologies highlights the importance of 2-oxoacetic acid as a prochiral substrate, enabling the synthesis of complex, optically pure molecules from simple starting materials. iupac.orgresearchgate.net
Synthetic Methodologies for 2 Oxoacetic Acid;hydrate and Its Precursors
Chemical Synthesis Pathways for 2-oxoacetic acid;hydrate (B1144303)
Chemical synthesis provides several established routes to 2-oxoacetic acid;hydrate, each starting from different precursors and employing distinct reaction mechanisms. These methods are foundational in the industrial production and laboratory-scale synthesis of the compound.
Electrosynthetic Approaches from Oxalic Acid
The electrochemical reduction of oxalic acid is a well-documented method for producing glyoxylic acid. wikipedia.org This process typically involves the use of cathodes with a high hydrogen overpotential, such as lead, to facilitate the two-electron reduction of one of the carboxylic acid groups. researchgate.netgoogle.com
The reaction is generally carried out in an acidic aqueous medium at low temperatures. google.com The selectivity of the reaction is a critical parameter, as over-reduction can lead to the formation of glycolic acid as a byproduct. researchgate.net Research has shown that using lead cathodes can achieve high selectivity, although the cathodes may require periodic rinsing with nitric acid, which can reduce their service life. google.com
Recent advancements have focused on improving catalyst performance and process efficiency. For instance, Ti³⁺-self-doped TiO₂ nanotube arrays have been developed as an alternative cathode material to replace lead, demonstrating a Faradaic efficiency for glyoxylic acid production of up to 81.3% in a saturated oxalic acid electrolyte. bohrium.com Another study utilized a non-crosslinked sulfonated polystyrene membrane in an electrolytic cell with a lead cathode, achieving a chemical yield of approximately 80% and a selectivity of over 99% under optimal conditions. researchgate.net This approach also noted the formation of glycolic acid after extended reaction times (over 120 minutes), which correlated with a decrease in glyoxylic acid selectivity. researchgate.net
A two-step tandem electrochemical process has also been explored, where the first step focuses on maximizing the reduction of oxalic acid to glyoxylic acid. rsc.orgrsc.org This initial step can achieve Faradaic efficiencies ranging from 95% at lower current densities to 60% at higher densities. rsc.org
Oxidation Reactions Leading to this compound (e.g., glyoxal (B1671930) oxidation with nitric acid, catalytic air oxidation)
The oxidation of glyoxal is a primary industrial route to glyoxylic acid. google.com Nitric acid is a commonly used oxidant for this purpose; however, the reaction is complex, with potential for parallel and consecutive side reactions. rsc.orgresearchgate.net A major challenge is controlling the reaction to prevent further oxidation of glyoxylic acid to oxalic acid, which is the main byproduct. wikipedia.orgsciencemadness.org The reaction is also highly exothermic and can be prone to thermal runaway. wikipedia.org
To improve selectivity and safety, research has focused on optimizing reaction conditions. Studies in continuous flow microreactors have shown significant advantages, including enhanced mass and heat transfer, which shortens reaction time and improves safety. xdhg.com.cn By using a microreactor, a glyoxal conversion of 80.3% and a glyoxylic acid selectivity of 78.3% were achieved with a residence time of just 2 minutes. xdhg.com.cn A complete kinetic model for the glyoxal oxidation by nitric acid has been developed, leading to optimized conditions that can yield 89.2% glyoxylic acid with 95.9% selectivity. rsc.org
Catalytic air oxidation presents a greener alternative. Gold nanoparticles supported on hydrotalcite have demonstrated catalytic activity for the selective oxidation of glyoxal to glyoxylic acid using O₂ as the oxidant at ambient temperatures. researchgate.net
Ozonolysis Routes for this compound Synthesis (e.g., from maleic acid/maleate)
Ozonolysis of maleic acid and its derivatives is an effective and industrially significant method for producing glyoxylic acid. wikipedia.orgwikipedia.orgcollegedunia.com In this process, ozone (O₃) cleaves the carbon-carbon double bond of maleic acid. The reaction is typically performed by dissolving a maleic acid derivative, such as maleic acid itself, maleic anhydride (B1165640), or a maleate (B1232345) ester, in a suitable solvent like a lower alkanol (e.g., methanol, ethanol) at a low temperature (below 10°C). google.com
When maleic anhydride is dissolved in an alcohol, it forms a monoalkyl maleate, which is then subjected to ozonation. google.com The resulting ozonide intermediate is subsequently reduced to yield glyoxylic acid or its corresponding ester. google.comtandfonline.com The presence of water molecules has been noted to play a significant role in the ozonolysis process. tandfonline.com This method is valued for its efficiency in producing glyoxylic acid, which is a highly reactive and important intermediate for various chemicals. google.com
Derivatization of Precursor Compounds to Yield this compound
The synthesis of this compound can be achieved through the chemical modification of various precursor compounds. A key strategy involves the hydrolysis of glyoxylic acid derivatives. For example, esters of glyoxylic acid can be synthesized and subsequently hydrolyzed to yield the acid. tandfonline.com
Another route starts with maleic anhydride, which can be dissolved in an alcohol to form a maleic acid monoalkyl ester. This ester derivative is then converted to glyoxylic acid through a sequence of ozonation and hydrogenation, followed by hydrolysis. google.com Similarly, the oxidative cleavage of tartrate diesters is another reported method for preparing glyoxylic acid esters, which can then be hydrolyzed. tandfonline.com These derivatization strategies allow for the use of different starting materials and can offer advantages in terms of purification and handling of intermediates.
Chemoenzymatic and Biocatalytic Approaches for this compound Production
Chemoenzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis for producing 2-oxoacetic acid. These approaches leverage the specificity of enzymes to perform desired chemical transformations under mild conditions.
One notable biocatalytic process involves the oxidation of glycolic acid. Researchers have developed a system using the enzymes glycolate (B3277807) oxidase and catalase to oxidize aqueous solutions of glycolic acid to glyoxylic acid. ataman-chemicals.com This method achieved over 99% selectivity and conversion, demonstrating an efficient and clean production pathway. ataman-chemicals.com
Enzymes are also used in cascades to produce complex molecules from simple precursors, including glyoxylic acid. For instance, D-fructose-6-phosphate aldolase (B8822740) (FSA) has been shown to accept glyoxylic acid as a substrate for aldol (B89426) addition reactions, highlighting the integration of the compound in biocatalytic pathways. acs.orgcsic.es While not a direct production method, the use of glyoxylic acid in such enzymatic reactions underscores its accessibility and importance as a building block in biocatalysis. nih.govcsic.es The development of engineered enzymes continues to expand the scope of biocatalysis for the synthesis of valuable chemicals like 2-oxoacetic acid and its derivatives. genscript.comnih.gov
Purification and Isolation Techniques for Synthesized this compound in Research Settings
After synthesis, this compound must be isolated from the reaction mixture, which may contain unreacted starting materials, byproducts, and solvents. The purification strategy depends on the synthetic route and the nature of the impurities.
In the case of electrosynthesis from oxalic acid, a common byproduct is unreacted oxalic acid. A widely used purification method is vacuum evaporation. The aqueous solution containing both glyoxylic and oxalic acids is concentrated under vacuum, causing the less soluble oxalic acid to crystallize. bme.hu After filtering off the oxalic acid crystals, the filtrate can be further evaporated to obtain a concentrated solution of glyoxylic acid. bme.hu
Another technique involves precipitation. Glyoxylic acid can be separated from reaction mixtures by forming its calcium salt, which can be selectively precipitated under specific pH conditions. researchgate.net The isolated calcium glyoxylate (B1226380) can then be converted back to glyoxylic acid by reacting it with oxalic acid. researchgate.net
For glyoxylic acid esters, which are often intermediates in ozonolysis or derivatization pathways, fractional distillation is a suitable purification method due to their volatility. In research settings, chromatographic techniques can also be employed for high-purity isolation, although this is less common for large-scale production. The choice of purification method is crucial for obtaining this compound of the desired purity for subsequent applications.
Reaction Mechanisms and Reactivity Profiles of 2 Oxoacetic Acid;hydrate
Nucleophilic Addition Reactions of the Carbonyl Group in 2-oxoacetic acid;hydrate (B1144303)
The carbonyl group in 2-oxoacetic acid;hydrate is a key center for nucleophilic attack, leading to a variety of addition products. masterorganicchemistry.comwikipedia.org The reactivity of this group is significantly influenced by the presence of the adjacent carboxylic acid moiety and the equilibrium with its hydrated form.
Hydration and Hemiacetal/Acetal Formation Mechanisms
In aqueous solutions, the aldehyde functionality of 2-oxoacetic acid exists in equilibrium with its hydrate, 2,2-dihydroxyacetic acid. acs.org This equilibrium strongly favors the hydrated gem-diol form, with an equilibrium constant (Khyd) of 300 at 25°C, meaning approximately 99% of the compound exists as the hydrate. nih.gov
The hydration process can be catalyzed by either acid or base. libretexts.org
Acid-catalyzed hydration: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. libretexts.orgkhanacademy.orglibretexts.org
Base-catalyzed hydration: A hydroxide (B78521) ion, a stronger nucleophile than water, attacks the carbonyl carbon directly, forming an alkoxide intermediate that is subsequently protonated by water. libretexts.org
Similar to hydration, this compound can react with alcohols to form hemiacetals and subsequently acetals. lumenlearning.commasterorganicchemistry.com This reaction is also subject to acid or base catalysis. coconote.app Under acidic conditions, the carbonyl oxygen is protonated, followed by nucleophilic attack from the alcohol to form a hemiacetal. lumenlearning.comlibretexts.org Further reaction with a second alcohol molecule, driven by the removal of water, leads to the formation of a stable acetal. lumenlearning.commasterorganicchemistry.com In basic conditions, an alkoxide ion attacks the carbonyl carbon to form the hemiacetal. coconote.app
Table 1: Comparison of Catalyzed Hydration and Hemiacetal Formation
| Catalyst | Mechanism Steps for Hydration | Mechanism Steps for Hemiacetal Formation |
| Acid | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Deprotonation. libretexts.orgkhanacademy.org | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Deprotonation. lumenlearning.commasterorganicchemistry.com |
| Base | 1. Nucleophilic attack by hydroxide ion. 2. Protonation of the alkoxide intermediate. libretexts.org | 1. Deprotonation of alcohol to form alkoxide. 2. Nucleophilic attack by alkoxide. 3. Protonation. coconote.app |
Amine Condensation and Imine Formation from this compound
The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comacs.org This condensation reaction is a reversible process that typically requires mild acidic conditions to proceed efficiently. masterorganicchemistry.comlibretexts.org The reaction mechanism involves several key steps:
Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. libretexts.org
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral carbinolamine. libretexts.org
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated in the acidic medium, converting it into a good leaving group (water). libretexts.org
Elimination of Water: The lone pair of electrons on the nitrogen atom forms a double bond with the carbon, leading to the elimination of a water molecule and the formation of an iminium ion. libretexts.org
Deprotonation: The iminium ion is deprotonated to yield the final imine product. libretexts.org
The rate of this reaction is pH-dependent. At very low pH, the amine nucleophile is protonated and becomes non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org
Cyanohydrin Formation and Related Reactions
This compound reacts with hydrogen cyanide (HCN) to form a cyanohydrin. wikipedia.org This reaction involves the nucleophilic addition of a cyanide ion (CN-) to the carbonyl carbon. wikipedia.orglibretexts.org The reaction is typically catalyzed by a base, which deprotonates HCN to generate the more nucleophilic cyanide ion. libretexts.org
The mechanism proceeds in two main steps:
Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group and forming a tetrahedral cyanoalkoxide intermediate. libretexts.orglibretexts.org
Protonation: The negatively charged oxygen of the intermediate is protonated by a proton source, such as undissociated HCN or water, to yield the cyanohydrin product and regenerate the cyanide catalyst. libretexts.orgyoutube.com
Cyanohydrins are valuable synthetic intermediates. For example, they can be hydrolyzed under acidic conditions to form α-hydroxy carboxylic acids or reduced to form β-amino alcohols. wikipedia.orgyoutube.com
Carboxylic Acid Group Reactivity in this compound
The carboxylic acid group of this compound exhibits reactivity typical of other carboxylic acids, including esterification and decarboxylation. msu.edu
Esterification Mechanisms of this compound
This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This is a reversible equilibrium reaction. masterorganicchemistry.com To drive the reaction towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com
The mechanism for Fischer esterification involves the following steps:
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. masterorganicchemistry.com
Nucleophilic Attack by Alcohol: The alcohol molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated to give the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
Research has also pointed to the possibility of esterification occurring through condensation reactions, for instance, between two molecules of hydrated glyoxylic acid or between glyoxylic acid and other organic acids like oxalic acid, potentially forming dimers and other oligomers in atmospheric aerosols. researchgate.netcopernicus.org
Decarboxylation Pathways of this compound
Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO2), can occur with 2-oxoacetic acid under certain conditions. The presence of the α-keto group influences the stability of the molecule and its decarboxylation pathways.
Photochemical studies have shown that in the gas phase, glyoxylic acid can undergo photodecomposition upon irradiation, leading to products such as CO2 and formaldehyde (B43269). nih.gov The proposed primary mechanisms involve internal hydrogen atom transfer followed by dissociation. nih.gov
In aqueous solutions, the photochemistry is more complex. Irradiation can lead to the formation of radical intermediates. nih.gov One proposed pathway involves the formation of an acyloxyl radical, which can then undergo rapid decarboxylation to produce CO2. nih.gov Another pathway may involve the formation of a formyl radical, which can be further oxidized. nih.gov The decarboxylation process can also be influenced by the presence of other species, such as iron(III), which can facilitate electron transfer and subsequent decarboxylation. nih.gov
Redox Chemistry of this compound
The redox chemistry of 2-oxoacetic acid, also known as glyoxylic acid, is characterized by its capacity to undergo both reduction to form hydroxyacetic acid (glycolic acid) and oxidation to yield oxalic acid. These transformations are central to its industrial applications and biological roles.
The reduction of 2-oxoacetic acid to hydroxyacetic acid (glycolic acid) is a significant pathway, often explored via electrochemical and catalytic hydrogenation methods. In many synthetic routes, 2-oxoacetic acid serves as a key intermediate in the production of glycolic acid from precursors like oxalic acid. chemistryviews.orgresearchgate.netrsc.org
The electrochemical reduction of oxalic acid to glycolic acid proceeds through a 2-oxoacetic acid intermediate. chemistryviews.orgresearchgate.net This process is often performed in aqueous, acidic media using electrodes with high hydrogen overpotential. google.com The efficiency of this conversion is influenced by the catalyst and reaction conditions. For instance, mesoporous TiO₂ spheres have been demonstrated as effective catalysts for this electroreduction at ambient temperatures. chemistryviews.org The porous structure of the catalyst is crucial as it limits the diffusion of the intermediate 2-oxoacetic acid, thereby promoting its further reduction to glycolic acid. chemistryviews.org Strongly acidic conditions, however, can promote this further reduction, which may be undesirable if 2-oxoacetic acid is the target product. rsc.org
Catalytic hydrogenation is another important route. The direct hydrogenation of oxalic acid to glycolic acid has been studied using various heterogeneous catalysts. researchgate.netuva.nl Ruthenium-based catalysts, particularly when supported on carbon and promoted with tin, have shown high activity and selectivity for this conversion, where 2-oxoacetic acid is a transient species. uva.nl The reaction mechanism involves the hydrogenation of one of the carboxylic acid groups of oxalic acid, passing through the aldehyde functionality of 2-oxoacetic acid before reaching glycolic acid. researchgate.net
The table below summarizes findings from studies on the reduction of oxalic acid, where 2-oxoacetic acid is a key intermediate on the pathway to glycolic acid.
Table 1: Catalytic Systems for the Reduction of Oxalic Acid to Glycolic Acid via a 2-oxoacetic acid Intermediate
| Catalyst System | Method | Key Findings | Reference |
|---|---|---|---|
| Mesoporous TiO₂ spheres | Electrocatalytic Reduction | Showed excellent activity at ambient temperature; porous structure confines the glyoxylic acid intermediate for further reduction. | chemistryviews.org |
| Black TiO₂ | Electrocatalytic Reduction | Formation of glyoxylic acid is the rate-limiting step; achieved a glycolic acid yield of 58.8% at room temperature. | researchgate.net |
| Ruthenium-tin-based catalysts | Heterogeneous Catalysis | Ruthenium is the most active metal, and carbon is a suitable support; tin acts as a promoter, increasing selectivity. | researchgate.netuva.nl |
2-oxoacetic acid can be readily oxidized to oxalic acid. This reaction is a significant consideration in synthetic processes where 2-oxoacetic acid is an intermediate or the desired product. For instance, during the industrial synthesis of 2-oxoacetic acid from the oxidation of glyoxal (B1671930) with nitric acid, oxalic acid is a major byproduct. chemcess.com The separation of oxalic acid is typically achieved through crystallization at low temperatures. chemcess.com
Heating 2-oxoacetic acid can cause it to undergo a disproportionation reaction (a type of self-redox reaction), yielding both hydroxyacetic acid and oxalic acid. wikipedia.org
Photochemical oxidation is another relevant pathway. In the presence of water and sunlight, 2-oxoacetic acid can undergo photochemical reactions. Studies on its aqueous photochemistry have identified oxalic acid as a major photoproduct, alongside formic acid, tartaric acid, and carbon oxides. acs.org The proposed mechanism involves the formation of radical intermediates. The production of oxalic acid can be explained by the direct oxidation of the glyoxylate (B1226380) radical (G•) after it combines with oxygen and subsequently eliminates a hydroperoxyl radical. acs.org
In biological systems, the conversion of glyoxylate to oxalate (B1200264) is also a known metabolic process. Enzymes such as glycolate (B3277807) oxidase can catalyze this oxidation. wikipedia.orgatamankimya.com
Reduction Pathways to Hydroxyacetic Acid (Glycolic Acid)
Cycloaddition and Condensation Reactions Involving this compound (e.g., with phenols, multicomponent reactions)
The bifunctional nature of this compound, possessing both an aldehyde and a carboxylic acid group, makes it a versatile reagent in various cycloaddition and condensation reactions.
It is employed in the synthesis of sulfinylmaleates, which act as efficient dienophiles in enantioselective Diels-Alder cycloadditions. as-1.co.jpsigmaaldrich.comunilongmaterial.com This highlights its utility in constructing complex chiral molecules.
Condensation reactions are a cornerstone of its reactivity. It readily condenses with compounds like urea (B33335) and 1,2-diaminobenzene to form heterocyclic structures. wikipedia.org A significant industrial application is its reaction with phenols. In a reaction analogous to the Friedel-Crafts reaction, it reacts with phenol (B47542) to produce 4-hydroxymandelic acid. wikipedia.org This product is a precursor for pharmaceuticals like amoxicillin (B794) (after reaction with ammonia (B1221849) to give hydroxyphenylglycine) and atenolol (B1665814) (after reduction to 4-hydroxyphenylacetic acid). wikipedia.org Similarly, its reaction with guaiacol (B22219) is a key step in a synthetic route to vanillin. wikipedia.org
This compound is also a key component in multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. It is notably used in the Petasis borono-Mannich (PBM) reaction. frontiersin.orgbeilstein-journals.org In this catalyst-free, three-component process, this compound reacts with an amine and an aryl or alkenyl boronic acid to furnish α-arylglycines. frontiersin.orgbeilstein-journals.org
The table below provides examples of these reactions.
Table 2: Cycloaddition and Condensation Reactions of this compound
| Reaction Type | Reactant(s) | Product Type / Example | Significance / Application | Reference |
|---|---|---|---|---|
| Cycloaddition | (Used to form a dienophile) | Sulfinylmaleate | Enantioselective Diels-Alder reactions | as-1.co.jpsigmaaldrich.com |
| Condensation | Phenol | 4-Hydroxymandelic acid | Precursor for amoxicillin and atenolol | wikipedia.org |
| Condensation | Guaiacol | Intermediate for vanillin | Flavor and fragrance industry | wikipedia.org |
| Condensation | Urea, 1,2-diaminobenzene | Heterocycles | Synthesis of complex ring systems | wikipedia.org |
Mechanistic Studies of this compound in Heterogeneous and Homogeneous Catalysis
Mechanistic studies have provided insight into the role of this compound in various catalytic systems, both as a substrate being transformed and as a key building block in catalyzed multicomponent reactions.
In heterogeneous catalysis, the synthesis of allantoin (B1664786) from 2-oxoacetic acid and urea has been studied using solid acid catalysts like sulfonic resins and zeolites. rsc.org The performance of the catalyst was found to be significantly influenced by the polymer morphology of the resin. rsc.org This suggests that the diffusion of reactants and the accessibility of acid sites are critical for the reaction, which proceeds through the condensation of urea with the aldehyde function of 2-oxoacetic acid.
In the realm of homogeneous catalysis, the palladium-catalyzed, enantioselective three-component reaction involving this compound, sulfonamides, and arylboronic acids has been the subject of detailed mechanistic investigation. frontiersin.org The proposed mechanism involves a bifurcation into two potential pathways. frontiersin.org
Uncatalyzed Pathway (Pathway A): This corresponds to the standard Petasis reaction. It begins with the condensation of the sulfonamide and 2-oxoacetic acid to form an N-sulfonylimine. The boronic acid then coordinates to the hydroxyl group of the imine intermediate, forming an "ate" complex. An intramolecular transfer of the aryl group from the boron to the electrophilic imine carbon yields the final product as a racemic mixture. frontiersin.org
Palladium-Catalyzed Pathway (Pathway B): The presence of a chiral palladium catalyst intercepts the N-sulfonylimine intermediate. The catalyst coordinates to the imine, creating a chiral environment that directs the nucleophilic attack of the arylboronic acid to one face of the imine, leading to an enantioenriched product. frontiersin.orgbeilstein-journals.org
Studies have shown that the balance between these two competing pathways is delicate. The nature of the palladium precursor and the nucleophilicity of the boronic acid can significantly affect the enantioselectivity. frontiersin.orgbeilstein-journals.org For example, more electron-rich (and thus more nucleophilic) arylboronic acids can accelerate the uncatalyzed background reaction, leading to lower enantiomeric excess. beilstein-journals.org This has led to strategies such as the slow in-situ generation of the boronic acid from precursors like aryltrifluoroborates to suppress the background reaction and improve enantioselectivity. beilstein-journals.org
Biochemical Roles and Metabolic Pathways Involving 2 Oxoacetic Acid;hydrate Glyoxylate
The Glyoxylate (B1226380) Cycle and its Regulation in Microorganisms and Plants
The glyoxylate cycle is a crucial anabolic metabolic pathway that serves as a modification of the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.gov It is prevalent in a wide range of organisms, including bacteria, fungi, protists, and plants, enabling them to utilize simple two-carbon compounds like acetate (B1210297) for the synthesis of carbohydrates and other essential biomolecules. wikipedia.orgnumberanalytics.com This cycle is particularly vital when glucose or other readily metabolizable sugars are scarce. wikipedia.orgtaylorandfrancis.com Discovered in 1957 by Sir Hans Kornberg and his mentor Hans Krebs, the glyoxylate cycle bypasses the two decarboxylation steps of the TCA cycle, thus conserving carbon atoms for biosynthetic purposes. wikipedia.org
Isocitrate Lyase and Malate (B86768) Synthase Activities Pertaining to Glyoxylate
The glyoxylate cycle is distinguished from the TCA cycle by two key enzymes: isocitrate lyase (ICL) and malate synthase (MS). nih.govmicrobiologyresearch.org
Isocitrate Lyase (ICL): This enzyme catalyzes the cleavage of isocitrate, a six-carbon molecule, into two smaller molecules: succinate (B1194679) (a four-carbon molecule) and glyoxylate (a two-carbon molecule). wikipedia.orgwikipedia.org This reaction is a pivotal step that diverts isocitrate from the TCA cycle, preventing the loss of carbon as CO2. microbiologyresearch.orgwikipedia.org ICL is typically a homotetrameric enzyme that requires a divalent cation like Mg2+ or Mn2+ for its activity. microbiologyresearch.org
Malate Synthase (MS): This enzyme facilitates the condensation of glyoxylate with a molecule of acetyl-CoA to produce malate, a four-carbon molecule. microbiologyresearch.orgebi.ac.uk This reaction is a Claisen condensation, and it represents the second unique step of the glyoxylate cycle. ebi.ac.uk
Together, these two enzymes allow for the net conversion of two molecules of acetyl-CoA into one molecule of succinate, which can then be used in various biosynthetic pathways. microbiologyresearch.orgnih.gov
Interconnections with the Tricarboxylic Acid (TCA) Cycle
The glyoxylate cycle and the TCA cycle are intricately linked, sharing several enzymes and intermediates. nih.govnih.gov Both cycles utilize citrate (B86180) synthase, aconitase, and malate dehydrogenase. nih.govtaylorandfrancis.com The key branch point between the two pathways is the intermediate isocitrate. inflibnet.ac.in The fate of isocitrate—whether it proceeds through the TCA cycle or the glyoxylate cycle—is a critical regulatory point. taylorandfrancis.com
The succinate produced in the glyoxylate cycle can enter the TCA cycle to be converted into malate and then oxaloacetate. inflibnet.ac.in This oxaloacetate can then be used for gluconeogenesis or to condense with another molecule of acetyl-CoA to continue the glyoxylate cycle. taylorandfrancis.com This interconnection allows organisms to replenish TCA cycle intermediates that may be depleted for biosynthetic processes, a function known as anaplerosis. nih.govresearchgate.net
Glyoxylate Bypass and its Biological Significance
The glyoxylate cycle is often referred to as the "glyoxylate bypass" because it circumvents the two oxidative decarboxylation steps of the TCA cycle, where carbon is lost as CO2. wikipedia.orgmicrobiologyresearch.org This carbon-conserving feature is of immense biological significance, particularly for organisms growing on C2 compounds.
Gluconeogenesis: A primary role of the glyoxylate cycle is to facilitate gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. wikipedia.orgwikipedia.org By converting fatty acids into acetyl-CoA and then into succinate via the glyoxylate cycle, organisms can produce the necessary precursors for glucose synthesis. wikipedia.org This is especially important for germinating seeds of plants, which rely on stored lipids as their primary energy and carbon source before they can perform photosynthesis. wikipedia.orginflibnet.ac.in
Carbon Assimilation: The cycle allows organisms to assimilate carbon from simple two-carbon sources like acetate and ethanol, converting them into more complex molecules needed for growth and development. wikipedia.orgnih.gov This metabolic flexibility provides a significant advantage in environments where such compounds are the primary available nutrients. taylorandfrancis.com
Regulation of Glyoxylate Cycle Enzyme Expression and Activity
The activity of the glyoxylate cycle is tightly regulated to meet the metabolic needs of the cell. This regulation occurs at both the genetic and enzymatic levels.
The expression of the genes encoding isocitrate lyase (aceA) and malate synthase (aceB) is often induced when cells are grown on acetate or fatty acids and repressed in the presence of glucose. nih.govfrontiersin.org
A key point of regulation is the partitioning of isocitrate between isocitrate dehydrogenase (IDH) of the TCA cycle and isocitrate lyase (ICL) of the glyoxylate cycle. wikipedia.orgnih.gov In many bacteria, the activity of IDH is controlled by a bifunctional kinase/phosphatase. frontiersin.org When C2 compounds are the carbon source, the kinase phosphorylates and inactivates IDH, diverting isocitrate to the glyoxylate cycle. wikipedia.orginflibnet.ac.in Conversely, in the presence of glucose, the phosphatase activity is dominant, keeping IDH active and the TCA cycle operational. inflibnet.ac.in Furthermore, intermediates of the TCA cycle, such as succinate and oxaloacetate, can inhibit the activity of ICL. nih.gov
Table 1: Key Regulatory Factors of the Glyoxylate Cycle
| Regulatory Factor | Effect on Glyoxylate Cycle | Mechanism |
|---|---|---|
| Glucose | Repression | Represses the synthesis of isocitrate lyase and malate synthase. nih.gov |
| Acetate/Fatty Acids | Induction | Induces the expression of genes encoding isocitrate lyase and malate synthase. nih.gov |
| Isocitrate Dehydrogenase (IDH) Phosphorylation | Activation | Inactivation of IDH by phosphorylation diverts isocitrate to the glyoxylate cycle. wikipedia.orginflibnet.ac.in |
| TCA Cycle Intermediates (e.g., succinate, oxaloacetate) | Inhibition | Allosterically inhibit the activity of isocitrate lyase. nih.gov |
| Phosphoenolpyruvate (PEP) | Inhibition | Uncompetitively inhibits isocitrate lyase. frontiersin.organnualreviews.org |
Glyoxylate Metabolism in Mammalian Systems
While the complete glyoxylate cycle is generally considered absent in mammals due to the lack of isocitrate lyase and malate synthase, the metabolism of glyoxylate itself does occur and is of clinical importance. wikipedia.org
Production Pathways (e.g., glycolate (B3277807) oxidation, hydroxyproline (B1673980) catabolism)
In mammals, glyoxylate is produced primarily through two main pathways:
Glycolate Oxidation: Glycolate, derived from various metabolic processes, is oxidized to glyoxylate in the peroxisomes by the enzyme glycolate oxidase. researchgate.netnih.gov This reaction is a significant source of endogenous glyoxylate. oup.com
Hydroxyproline Catabolism: The breakdown of the amino acid hydroxyproline, a major component of collagen, also yields glyoxylate. wikipedia.orgnih.gov This catabolic pathway occurs in the mitochondria. researchgate.netmdpi.com Given the abundance of collagen in the body, hydroxyproline degradation can be a substantial contributor to the glyoxylate pool. nih.govnih.gov
The glyoxylate produced from these pathways is a reactive molecule that needs to be efficiently detoxified. nih.gov In humans, this is primarily achieved by the liver-specific peroxisomal enzyme alanine (B10760859):glyoxylate aminotransferase (AGT), which converts glyoxylate to glycine (B1666218). researchgate.netjst.go.jp Deficiencies in this enzyme can lead to the overproduction of oxalate (B1200264) from glyoxylate, resulting in the genetic disorder primary hyperoxaluria type 1. researchgate.netjst.go.jp
Table 2: Major Sources of Glyoxylate in Mammals
| Precursor | Metabolic Pathway | Cellular Location | Key Enzyme |
|---|---|---|---|
| Glycolate | Oxidation | Peroxisome | Glycolate Oxidase researchgate.netnih.gov |
| Hydroxyproline | Catabolism | Mitochondria | 4-hydroxy-2-oxoglutarate aldolase (B8822740) researchgate.netmdpi.com |
Glyoxylate Reductase and D-Glycerate Dehydrogenase Activities
Glyoxylate reductase and D-glycerate dehydrogenase are enzymatic activities crucial in the metabolism of glyoxylate and related compounds. The enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) possesses both of these activities. uniprot.orghmdb.caebi.ac.uk It plays a vital role in preventing the accumulation of glyoxylate by converting it to glycolate. medlineplus.gov This enzyme can also reduce hydroxypyruvate to D-glycerate. uniprot.orghmdb.ca
The reaction catalyzed by glyoxylate reductase is the NADPH-dependent reduction of glyoxylate to glycolate. uniprot.org Conversely, D-glycerate dehydrogenase activity involves the oxidation of D-glycerate to hydroxypyruvate. uniprot.orgebi.ac.uk In human liver, the pH optima for the forward D-glycerate dehydrogenase reaction (hydroxypyruvate to D-glycerate), the reverse D-glycerate dehydrogenase reaction, and the glyoxylate reductase reaction have been determined to be 6.0, 8.0, and 7.6, respectively. nih.gov
Kinetic studies of human liver GRHPR have revealed the following apparent Km values for its substrates nih.gov:
D-Glycerate Dehydrogenase (forward reaction): 0.5 mmol/L for hydroxypyruvate and 0.08 mmol/L for NADPH.
D-Glycerate Dehydrogenase (reverse reaction): 20 mmol/L for D-glycerate and 0.03 mmol/L for NADP.
Glyoxylate Reductase: 1.25 mmol/L for glyoxylate and 0.33 mmol/L for NADPH.
Deficiency in GRHPR activity is the cause of primary hyperoxaluria type 2, a condition characterized by the overproduction and excessive urinary excretion of oxalate and L-glycerate. uniprot.orgmedlineplus.gov This leads to the formation of kidney stones and can result in end-stage renal disease. uniprot.orgmedlineplus.gov While D-glycerate dehydrogenase activity is found in the liver, kidney, lymphocytes, and fibroblasts, significant glyoxylate reductase activity is primarily localized to the liver, with lower levels in the kidney and minimal to no activity in lymphocytes and fibroblasts. nih.gov This suggests the presence of multiple enzymes with D-glycerate dehydrogenase activity in human tissues, but only one with significant glyoxylate reductase activity. nih.gov
Oxalate Formation from Glyoxylate and Related Enzymatic Pathways (e.g., glycolate oxidase, lactate (B86563) dehydrogenase)
Oxalate, a toxic and non-metabolizable end product in humans, is primarily formed from its precursor, glyoxylate. uct.ac.za This conversion is a critical step in the pathophysiology of conditions like primary hyperoxaluria. medlineplus.govuct.ac.za Two key enzymes are involved in the oxidation of glyoxylate to oxalate: glycolate oxidase and lactate dehydrogenase.
In the peroxisomes, glycolate oxidase (also known as hydroxyacid oxidase) oxidizes glycolate to glyoxylate. uct.ac.zacsic.es Due to its broad substrate specificity, glycolate oxidase can further oxidize glyoxylate to oxalate. uct.ac.za Glyoxylate that escapes the peroxisomes and enters the cytosol can be oxidized to oxalate by the ubiquitous enzyme lactate dehydrogenase (LDH). uct.ac.zanih.gov
The steady-state level of glyoxylate is a major determinant of oxalate production. uct.ac.za This level is controlled by the balance between its formation (from the oxidation of glycolate or the oxidative deamination of glycine) and its removal through pathways like transamination to glycine or reduction to glycolate. uct.ac.za In erythrocytes, a minor pathway for oxalate formation from glyoxal (B1671930) involves the conversion of glyoxal to glyoxylate by aldehyde dehydrogenase, followed by the oxidation of glyoxylate to oxalate by lactate dehydrogenase. nih.gov
The following table summarizes the key enzymes and their roles in oxalate formation from glyoxylate:
| Enzyme | Location | Reaction | Role in Oxalate Formation |
| Glycolate Oxidase (Hydroxyacid Oxidase) | Peroxisome | Glycolate → Glyoxylate; Glyoxylate → Oxalate | Directly oxidizes glyoxylate to oxalate within the peroxisome. uct.ac.za |
| Lactate Dehydrogenase (LDH) | Cytosol | Glyoxylate → Oxalate | Oxidizes glyoxylate that has moved from the peroxisome to the cytosol. uct.ac.za |
| Aldehyde Dehydrogenase | Cytosol (in erythrocytes) | Glyoxal → Glyoxylate | Part of a minor pathway leading to glyoxylate, which is then converted to oxalate. nih.gov |
Transamination Reactions Involving Glyoxylate (e.g., to glycine by aminotransferases)
Transamination reactions are fundamental to the metabolism of glyoxylate, providing a primary route for its detoxification by converting it to the amino acid glycine. uct.ac.za This process is catalyzed by a class of enzymes known as aminotransferases, which require pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor.
The most significant of these enzymes in humans is alanine-glyoxylate aminotransferase (AGT), a liver-specific peroxisomal enzyme. csic.esreactome.orgplos.org AGT catalyzes the irreversible transamination of glyoxylate with L-alanine as the amino group donor, producing glycine and pyruvate (B1213749). reactome.org The active form of AGT is a homodimer. reactome.org Mutations in the AGT gene can lead to catalytically inactive or mislocalized proteins, causing primary hyperoxaluria type I, a severe metabolic disorder resulting from the accumulation of glyoxylate and its subsequent conversion to oxalate. reactome.orgplos.org
In plants and some microorganisms, other aminotransferases also participate in glyoxylate metabolism. Serine:glyoxylate aminotransferase (SGAT) catalyzes the reaction between L-serine and glyoxylate to form hydroxypyruvate and glycine. bibliotekanauki.plgenome.jp This enzyme can also utilize other amino donors like L-alanine and L-asparagine. bibliotekanauki.pl Glutamate (B1630785):glyoxylate aminotransferase (GGAT) is another key enzyme in photorespiration in plants, catalyzing the conversion of glutamate and glyoxylate to 2-oxoglutarate and glycine. oup.com
The following table details the key transamination reactions involving glyoxylate:
| Enzyme | Amino Donor | Products | Organism/Location |
| Alanine-Glyoxylate Aminotransferase (AGT) | L-Alanine | Glycine, Pyruvate | Human liver (peroxisome) csic.esreactome.org |
| Serine:Glyoxylate Aminotransferase (SGAT) | L-Serine | Glycine, Hydroxypyruvate | Plants (rye seedlings) bibliotekanauki.pl |
| Glutamate:Glyoxylate Aminotransferase (GGAT) | L-Glutamate | Glycine, 2-Oxoglutarate | Plants (photorespiration) oup.com |
| Various Aminotransferases | L-Alanine, L-Aspartic acid, L-Glutamic acid | Glycine, corresponding keto acids | Bacteria (Pseudomonas sp.) asm.org |
Role of 2-oxoacetic acid;hydrate (B1144303) in Amino Acid Metabolism
2-oxoacetic acid;hydrate, or glyoxylate, is a key intermediate at the crossroads of several amino acid metabolic pathways. mdpi.comcdnsciencepub.com Its primary role is in the synthesis and degradation of glycine. oup.comreactome.org
The transamination of glyoxylate is a major pathway for the formation of glycine. oup.com In humans, this is primarily carried out by the enzyme alanine-glyoxylate aminotransferase (AGT) in the liver peroxisomes, which converts glyoxylate and alanine into glycine and pyruvate. csic.esreactome.org In plants, serine-glyoxylate aminotransferase and glutamate-glyoxylate aminotransferase are also involved in glycine synthesis from glyoxylate during photorespiration. oup.com
Conversely, glyoxylate can be formed from the degradation of certain amino acids. The catabolism of hydroxyproline, an amino acid abundant in collagen, leads to the formation of glyoxylate and pyruvate. csic.esreactome.org Glycine itself can be oxidatively deaminated to produce glyoxylate, although this is generally a less favored reaction in the direction of glyoxylate formation in vivo. uct.ac.za
The metabolism of glyoxylate is therefore intricately linked to the cellular pool of amino acids, particularly glycine, serine, alanine, and glutamate. oup.commdpi.comcdnsciencepub.com In germinating fatty seeds, glyoxylate can be utilized for the synthesis of glycine and serine. cdnsciencepub.com
Involvement of this compound in Carbohydrate and Lipid Metabolism
This compound (glyoxylate) is the central molecule of the glyoxylate cycle, a metabolic pathway that is crucial for the net conversion of fats into carbohydrates in plants and many microorganisms. slideshare.net This cycle is essentially an anabolic variant of the tricarboxylic acid (TCA) cycle, bypassing the two decarboxylation steps of the TCA cycle. nih.govinflibnet.ac.in This allows organisms to utilize two-carbon compounds, such as acetyl-CoA derived from the beta-oxidation of fatty acids, for gluconeogenesis. mdpi.comnih.gov
The glyoxylate cycle is particularly important during the germination of oilseeds, where stored lipids are converted into sugars to provide energy and carbon skeletons for the growing seedling before photosynthesis begins. nih.govpnas.org The key enzymes of the glyoxylate cycle are isocitrate lyase and malate synthase. mdpi.com Isocitrate lyase cleaves isocitrate to produce glyoxylate and succinate. mdpi.com Malate synthase then condenses glyoxylate with acetyl-CoA to form malate. mdpi.com The succinate produced can enter the TCA cycle and be converted to oxaloacetate, which is a precursor for gluconeogenesis.
While animals cannot perform the net synthesis of carbohydrates from fats because they lack the key enzymes of the glyoxylate cycle, this pathway is essential for the virulence of some pathogenic fungi, allowing them to survive in glucose-poor environments within a host by utilizing lipids. mdpi.comnih.gov
Enzyme Mechanisms Catalyzing Reactions of this compound (e.g., glyoxylate aminotransferase, glyoxylate carboligase)
The enzymatic reactions involving this compound are catalyzed by enzymes with distinct and interesting mechanisms.
Glyoxylate Aminotransferase (Alanine-Glyoxylate Aminotransferase - AGT)
Alanine-glyoxylate aminotransferase (AGT) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. researchgate.net The catalytic mechanism follows the typical ping-pong bi-bi reaction characteristic of aminotransferases.
The aldehyde group of the PLP cofactor forms a Schiff base (internal aldimine) with the ε-amino group of a specific lysine (B10760008) residue in the active site of the enzyme.
The incoming amino acid substrate (L-alanine) displaces the lysine, forming a new Schiff base (external aldimine) with the PLP.
A series of electron rearrangements, facilitated by the enzyme, leads to the removal of the α-proton from the amino acid and the transfer of the amino group to the PLP, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing the α-keto acid product (pyruvate).
The keto acid substrate (glyoxylate) then enters the active site and reacts with the PMP.
The process is reversed: a new Schiff base is formed, and the amino group is transferred from the PMP to the glyoxylate, regenerating the PLP-lysine internal aldimine and releasing the amino acid product (glycine).
The proper folding and homodimeric structure of AGT are crucial for its catalytic activity and its correct targeting to the peroxisome. plos.orgresearchgate.net
Glyoxylate Carboligase
Glyoxylate carboligase, also known as tartronate-semialdehyde synthase, is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes the condensation of two molecules of glyoxylate to form tartronate (B1221331) semialdehyde and carbon dioxide. ebi.ac.ukresearchgate.net
The mechanism of glyoxylate carboligase is unique among ThDP-dependent enzymes because it lacks the conserved glutamate residue that is typically involved in activating the ThDP cofactor. ebi.ac.ukacs.org Instead, the active site environment, characterized by aliphatic residues, lowers the dielectric constant, which facilitates the activation of ThDP through an intramolecular proton transfer. ebi.ac.uk
The proposed catalytic cycle is as follows ebi.ac.ukresearchgate.net:
The ThDP cofactor is activated by forming a reactive ylide.
The ylide nucleophilically attacks the carbonyl carbon of the first glyoxylate molecule, forming a covalent intermediate.
This is followed by the decarboxylation of the bound glyoxylate, generating an enamine intermediate (the Breslow intermediate).
The enamine then attacks the carbonyl carbon of a second glyoxylate molecule.
The resulting intermediate undergoes rearrangement and elimination to release the product, tartronate semialdehyde, and regenerate the active ThDP ylide.
Advanced Analytical Methodologies for 2 Oxoacetic Acid;hydrate and Its Metabolites
Chromatographic Techniques for Separation and Quantification of 2-oxoacetic acid;hydrate (B1144303)
Chromatographic methods are fundamental for separating 2-oxoacetic acid;hydrate from complex biological and chemical matrices. These techniques, often coupled with mass spectrometry, provide the high sensitivity and selectivity required for accurate quantification.
High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. However, due to the lack of a strong chromophore in its structure, direct UV detection is often insensitive. nih.gov To overcome this limitation, pre-column or post-column derivatization strategies are employed to attach a UV-active or fluorescent tag to the molecule, significantly enhancing detection sensitivity. nih.govresearchgate.netnih.gov
Phenylhydrazine (B124118) and its Analogs: Phenylhydrazine (PH) and its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) and 3-nitrophenylhydrazine (B1228671) (3-NPH), are widely used derivatizing agents for α-keto acids. researchgate.netslu.se The reaction between the aldehyde group of 2-oxoacetic acid and the hydrazine (B178648) moiety forms a stable phenylhydrazone derivative that can be readily detected by UV or fluorescence detectors. researchgate.netnih.gov
For instance, a method using phenylhydrazine for the determination of urinary 2-oxoacetic acid involves pre-column derivatization to form a phenylhydrazone, which is then separated by HPLC and detected spectrophotometrically at 324 nm. researchgate.net This method is precise, with a detection limit of 0.5 µmol/L. researchgate.net Similarly, DNPH has been successfully used for the determination of 2-oxoacetic acid in various matrices, including urine and drinking water. researchgate.netrsc.org The derivatization with DNPH allows for the formation of hydrazones that can be separated on a C18 column and detected by UV, with some methods also resolving the syn and anti geometric isomers. researchgate.net The reaction conditions, such as pH, temperature, and reaction time, are optimized to ensure complete derivatization. google.comnih.gov
Fluorescent Arylboronic Acids: While not as commonly cited for 2-oxoacetic acid specifically, fluorescent arylboronic acids represent an emerging class of derivatization reagents for α-keto acids. These reagents react with the α-keto acid moiety to form fluorescent cyclic esters, enabling highly sensitive detection. The development of such methods holds promise for enhancing the analysis of low-abundance α-keto acids in biological samples. nih.govrsc.orgresearchgate.net
Table 1: HPLC Derivatization Strategies for this compound
| Derivatizing Agent | Detection Method | Matrix | Key Findings & Conditions | Citation |
| Phenylhydrazine (PH) | Spectrophotometric (324 nm) | Urine | Pre-column derivatization; detection limit of 0.5 µmol/L. researchgate.net | researchgate.net |
| 2,4-Dinitrophenylhydrazine (DNPH) | UV-Vis | Urine, Aldehyde Solutions, Drinking Water | Pre-column derivatization; resolves syn and anti isomers; detection limit of 0.5 mg/L in urine. researchgate.net Optimized conditions: 70°C, pH 1.75, 150 min reaction time for aldehyde solutions. nih.gov For drinking water, derivatization at 40°C for 1 hour. rsc.org | researchgate.netrsc.orgnih.gov |
| 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Fluorescence | K562 cells | Used for the analysis of six α-keto acids, including pyruvic acid and α-ketoglutaric acid, with detection limits of 1.3–5.4 nM. rsc.org | rsc.orgsigmaaldrich.com |
| 3-nitrophenylhydrazine (3-NPH) | LC-MS/MS | Human Plasma, C2C12 cells | Optimized for TCA cycle acids, with low detection limits (e.g., 10 pM for 2-oxoglutaric acid). slu.se | slu.se |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govusherbrooke.ca To make 2-oxoacetic acid amenable to GC analysis, it must first be converted into a volatile derivative. This is typically achieved through esterification followed by silylation.
A common derivatization procedure involves a two-step process: methoximation of the keto group followed by trimethylsilylation (TMS) of the carboxyl and hydroxyl groups. nih.gov This process yields a stable, volatile derivative that can be readily separated on a GC column and detected by mass spectrometry. GC-MS offers high sensitivity and provides structural information through the fragmentation patterns of the derivatized analyte. mdpi.comresearchgate.net Challenges in GC-MS analysis include potential matrix effects, where other components in the sample can suppress or enhance the signal of the target analyte. mdpi.comresearchgate.net
Table 2: GC-MS Derivatization for 2-oxoacetic acid
| Derivatization Method | Key Aspects | Citation |
| Trimethylsilylation (TMS) | A common method for making non-volatile compounds like organic acids suitable for GC-MS analysis. mdpi.com | mdpi.com |
| BSTFA with 1% TMCS | Used for the derivatization of semi-volatile carboxylic acids, including glyoxylic acid, for GC-MS analysis. usherbrooke.ca | usherbrooke.ca |
Ion Chromatography Applications
Ion chromatography (IC) is a specialized form of HPLC that is well-suited for the separation and quantification of ionic compounds, including organic acids like 2-oxoacetic acid. shimadzu.comthermofisher.com In IC, separation is achieved based on the interaction of the analyte ions with an ion-exchange stationary phase. shimadzu.com Suppressed conductivity detection is often employed, which reduces the background conductivity of the eluent, thereby enhancing the sensitivity for the analyte ions. thermofisher.com
IC can be used for the direct analysis of 2-oxoacetic acid without the need for derivatization, which simplifies sample preparation. shimadzu.com This technique is particularly useful for analyzing samples where 2-oxoacetic acid is present along with other organic and inorganic anions. lumtech.com.cnaplitechbiolab.com For instance, IC has been applied to determine 2-oxoacetic acid in solutions from electrosynthesis processes, where it coexists with glycolic acid and oxalic acid. aplitechbiolab.com
Spectroscopic Methods for Detection and Structural Elucidation of this compound
Spectroscopic techniques are indispensable for the structural confirmation and detailed analysis of this compound and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules in solution. For this compound, NMR can provide detailed information about its structure, including the state of hydration. In aqueous solutions, 2-oxoacetic acid exists predominantly in its hydrated gem-diol form, (HO)₂CHCOOH. researchgate.netcreative-proteomics.com
¹H NMR and ¹³C NMR spectra can confirm the presence of the hydrated and non-hydrated forms and provide information about their relative abundance. nih.govnih.gov For example, the ¹H NMR spectrum of 2-oxoacetic acid in D₂O shows a characteristic signal for the methine proton of the gem-diol. nih.gov NMR has also been used to characterize the products of derivatization reactions, such as the hydrazone formed with phenylhydrazine, confirming the structure of the derivative prior to HPLC analysis. nih.gov
Table 3: NMR Data for 2-oxoacetic acid
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment | Citation |
| ¹H | D₂O (pH 7.4) | 5.06 | s | CH(OH)₂ | nih.gov |
| ¹³C | D₂O (pH 7.4) | 90.76 | C H(OH)₂ | nih.gov | |
| ¹³C | D₂O (pH 7.4) | 179.50 | C OOH | nih.gov |
Mass Spectrometry (MS) Techniques in Metabolomics Studies
Mass spectrometry (MS) is a highly sensitive and selective technique that is central to the field of metabolomics, which involves the comprehensive analysis of small molecules in biological systems. nih.gov When coupled with chromatographic separation methods like HPLC or GC, MS allows for the detection and quantification of a wide range of metabolites, including 2-oxoacetic acid. creative-proteomics.com
In metabolomics studies, high-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, are often used to determine the accurate mass of the analyte, which aids in its identification. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern can serve as a fingerprint for the compound. nih.govslu.se LC-MS/MS methods, often employing derivatization with reagents like DNPH or 3-NPH, have been developed for the sensitive and specific quantification of 2-oxoacetic acid and other keto acids in complex biological matrices like plasma and cell extracts. slu.sersc.org
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for studying the optical properties and photochemical behavior of this compound. In aqueous solutions, 2-oxoacetic acid exists in equilibrium with its hydrated form, 2,2-dihydroxyacetic acid. This equilibrium strongly favors the hydrate, with an equilibrium constant (KHyd) of 300 at 298 K. acs.orgresearchgate.net Despite the predominance of the hydrated form, the unhydrated carbonyl group provides a chromophore that can be analyzed. researchgate.net
The non-hydrated form of 2-oxoacetic acid exhibits a characteristic UV absorption band at approximately 276 nm, which is attributed to the carbonyl functionality. researchgate.netuky.edu This absorption includes a tail that extends to wavelengths above 300 nm. researchgate.netuky.edu Studies on the aqueous photochemistry of 2-oxoacetic acid show that upon irradiation, photobleaching occurs, signifying the loss of the carbonyl group's absorption band. acs.orgresearchgate.netuky.edu Conversely, the thermal aging of the photolysis products in the dark can lead to an increase in absorbance, a phenomenon known as thermochromism. acs.orgresearchgate.net
Fluorescence spectroscopy is primarily used to investigate the photoproducts of 2-oxoacetic acid, as its optical properties are significantly altered by the formation of intermediates like glyoxal (B1671930) during photolysis. acs.orguky.eduacs.org For the glyoxylate (B1226380) anion, hydration has been shown to enhance the quantum yield of fluorescence. nih.govrsc.org In dry salt clusters, fluorescence is the dominant photophysical process for glyoxylate; however, the addition of even one or two water molecules shifts the quantum yield towards internal conversion. nih.govrsc.org The hydration of the glyoxylate anion also causes a slight redshift in its S₁ ← S₀ transition, resulting in a broad absorption band from approximately 320 nm to 380 nm. nih.govrsc.org
Table 1: Spectroscopic Properties and Findings for this compound and its Anion
| Parameter | Observation | Technique | Reference |
|---|---|---|---|
| Equilibrium | Exists predominantly as the hydrate (2,2-dihydroxyacetic acid) in aqueous solution (KHyd = 300). | UV-Vis Spectroscopy | acs.orgresearchgate.net |
| UV Absorption (Unhydrated Form) | Absorption band at λ ≈ 276 nm with a tail extending >305 nm. | UV-Vis Spectroscopy | researchgate.netuky.edu |
| Photochemical Behavior | Photobleaching occurs upon irradiation, indicating loss of the carbonyl group. | UV-Vis Spectroscopy | acs.orguky.edu |
| Thermal Behavior of Photoproducts | Thermochromism (absorption enhancement) observed during dark thermal aging. | UV-Vis Spectroscopy | acs.orgresearchgate.net |
| Fluorescence | Used to study photoproducts like glyoxal, which alter optical properties. | Fluorescence Spectroscopy | acs.orgacs.org |
| Hydrated Glyoxylate Anion Absorption | Broad absorption from ~320 nm to 380 nm. | UV/Vis Photodissociation Spectroscopy | rsc.org |
| Hydrated Glyoxylate Anion Fluorescence | Hydration enhances the quantum yield of fluorescence. | Fluorescence Spectroscopy | nih.govrsc.org |
Electrochemical Detection Methods for this compound
Electrochemical methods offer sensitive and versatile approaches for the detection and study of this compound. These techniques can elucidate reaction kinetics, adsorption phenomena, and oxidation mechanisms at electrode surfaces.
Classical methods like DC polarography have been employed to investigate the kinetics of the dehydration-hydration equilibrium of 2-oxoacetic acid. srce.hr More advanced techniques, such as cyclic voltammetry, have been used to study its electrooxidation on various electrode materials, including gold, platinum, and palladium. researchgate.net Spectroelectrochemical studies, which couple techniques like Attenuated Total Reflectance Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) with electrochemistry, have revealed that both the unhydrated glyoxylate and the hydrated glyoxylate anions adsorb onto gold electrode surfaces. researchgate.net The ratio of these adsorbed species depends on the concentration of 2-oxoacetic acid in the solution. researchgate.net During its oxidation on gold, intermediates such as (bi)oxalate and formate (B1220265) have been identified. researchgate.net
Furthermore, electrochemical methods are central to the electrosynthesis of 2-oxoacetic acid. For instance, the reduction of oxalic acid on a lead foil electrode can produce 2-oxoacetic acid with a high Faradaic efficiency of up to 95%, demonstrating a quantifiable electrochemical process involving the compound. rsc.org
Table 2: Application of Electrochemical Methods in the Analysis of this compound
| Electrochemical Technique | Application | Key Findings | Reference |
|---|---|---|---|
| DC Polarography | Study of hydration-dehydration kinetics. | Allows for the determination of equilibrium and rate constants. | srce.hr |
| Cyclic Voltammetry | Investigation of electrooxidation mechanisms. | Studies reactivity on various electrode materials (Au, Pt, Pd). | researchgate.net |
| ATR-SEIRAS / SERS | In-situ study of adsorption at electrode surfaces. | Identified both adsorbed glyoxylate and hydrated-glyoxylate on gold surfaces. | researchgate.net |
| Constant Current Electrolysis | Monitoring electrosynthesis. | Quantified the production of glyoxylic acid from oxalic acid with high efficiency. | rsc.org |
Enzymatic Assays for Specific Detection of this compound
Enzymatic assays provide high specificity for the detection of 2-oxoacetic acid (as glyoxylate), often leveraging coupled reactions that result in a measurable spectrophotometric signal. These methods are particularly valuable for analysis in complex biological samples.
A prominent example is an enzyme-linked spectrophotometric assay that can measure nanomole quantities of glyoxylate. nih.gov This assay operates in two stages: first, malate (B86768) synthase converts glyoxylate and acetyl-CoA into malate and Coenzyme A. nih.govsigmaaldrich.com Second, the malate is oxidized by malate dehydrogenase, which is coupled to the reduction of NAD⁺ to NADH. The resulting NADH is then used to reduce a tetrazolium salt into a formazan (B1609692) dye, which has an intense color that can be quantified. nih.gov The quantitative nature of this assay has been validated by comparing the amount of glyoxylate measured to products formed in known chemical and enzymatic reactions, showing a 1:1 molar ratio. nih.gov
Another approach involves the enzyme glycolate (B3277807) oxidase, which oxidizes glycolate to produce glyoxylate. nih.gov The generated glyoxylate can be derivatized with phenylhydrazine to form glyoxylate phenylhydrazone, a product detectable spectrophotometrically at 324 nm. Alternatively, the hydrogen peroxide produced as a byproduct of the glycolate oxidase reaction can be measured. nih.gov Other colorimetric methods have been developed based on the reaction of glyoxylate with reagents like 2-aminobenzaldehyde (B1207257) and glycine (B1666218). chemrxiv.org
Table 3: Principles of Enzymatic Assays for 2-oxoacetic acid (Glyoxylate) Detection
| Primary Enzyme(s) | Principle | Detection Method | Reference |
|---|---|---|---|
| Malate Synthase, Malate Dehydrogenase | Glyoxylate is converted to oxaloacetate, coupled to the reduction of NAD⁺ to NADH. | Spectrophotometric measurement of a colored formazan produced from NADH-dependent reduction of a tetrazolium salt. | nih.gov |
| Malate Synthase | Measures the release of Coenzyme A (CoA) from the reaction of glyoxylate and acetyl-CoA. | Spectrophotometric detection of CoA using 5,5'-Dithio-bis(2-Nitrobenzoic Acid) (DTNB) at 412 nm. | sigmaaldrich.com |
| Glycolate Oxidase | Glycolate is converted to glyoxylate. | Spectrophotometric detection (324 nm) of the glyoxylate phenylhydrazone derivative formed after reaction with phenylhydrazine. | |
| Glycolate Oxidase | Glycolate is converted to glyoxylate with H₂O₂ as a byproduct. | Spectrophotometric detection of a quinoneimine dye formed from the H₂O₂ byproduct. | nih.gov |
Sample Preparation and Matrix Effects in the Analysis of this compound in Complex Biological and Chemical Matrices
The accurate analysis of this compound in complex matrices such as biological fluids, environmental samples, and chemical reaction mixtures is critically dependent on appropriate sample preparation and the mitigation of matrix effects. The complexity arises from the presence of interfering substances that can suppress or enhance the analytical signal or have similar chemical properties to the analyte. ingentaconnect.comresearchgate.net
For instance, analyzing 2-oxoacetic acid in its electrochemical synthesis mixture is challenging due to the presence of other carboxylic acids (oxalic acid, glycolic acid) and compounds like glyoxal and ethylene (B1197577) glycol. In biological matrices like urine, the presence of various endogenous compounds can lead to significant matrix effects, particularly in mass spectrometry-based methods. ingentaconnect.comresearchgate.net Studies on the related compound, phenylglyoxylic acid, have shown that the urinary matrix can cause substantial ion suppression, leading to underestimation of the analyte concentration. ingentaconnect.comresearchgate.net To overcome this, the use of an isotopic dilution method with a labeled internal standard is crucial for accurate quantification. ingentaconnect.comresearchgate.net
In contrast, the analysis of 2-oxoacetic acid in drinking water samples by LC-ESI-MS/MS showed high mean recoveries (94-109%), indicating that significant matrix effects were not observed in those specific matrices. rsc.org This highlights that matrix effects are specific to both the analyte and the sample type.
General sample preparation steps often include filtration through a 0.22 µm filter to remove particulates and storage at 4°C. creative-proteomics.com For high-salt matrices, a desalting step using solid-phase extraction (SPE) may be necessary before analysis. creative-proteomics.com Given the poor stability of glyoxylate in urine, samples should be analyzed as quickly as possible after collection. researchgate.net
Table 4: Sample Preparation and Matrix Effects for this compound Analysis
| Matrix | Sample Preparation Technique | Observed Matrix Effect / Challenge | Mitigation Strategy | Reference |
|---|---|---|---|---|
| Urine | Direct analysis or dilution. Requires prompt analysis due to poor stability. | Significant ion suppression in MS-based methods. | Use of isotopic dilution with internal standards. | ingentaconnect.comresearchgate.netresearchgate.net |
| Drinking Water (Tap, Ozonated) | Filtration (0.2 µm syringe filter). | No evident matrix effect observed for glyoxylic acid with LC-ESI-MS/MS. | Standard curve method is sufficient. | rsc.org |
| Industrial Mixtures (High Salt) | Filtration (0.22 µm); Desalting via Solid-Phase Extraction (SPE). | High salt concentration can cause column fouling and interfere with analysis. | SPE for desalting. | creative-proteomics.com |
| Plant Tissues | Snap-freeze in liquid nitrogen, homogenize in PBS buffer. | Complex biological matrix. | Homogenization and extraction. | creative-proteomics.com |
| Electrochemical Synthesis Mixture | Direct analysis (for some methods). | Presence of interfering carboxylic acids and other organic compounds. | Use of highly selective methods (e.g., specific colorimetric reactions). |
Theoretical and Computational Investigations of 2 Oxoacetic Acid;hydrate
Quantum Chemical Calculations on the Electronic Structure of 2-oxoacetic acid;hydrate (B1144303)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-oxoacetic acid;hydrate, which is the gem-diol form (2,2-dihydroxyacetic acid). These calculations predict molecular structure, stability, and electronic characteristics with high accuracy.
Ab initio and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry for studying molecular systems. nih.gov These methods have been applied to determine the optimized geometry and electronic nature of 2-oxoacetic acid and its hydrate. uva.es DFT methods, particularly using hybrid functionals like B3LYP, have proven to be cost-effective and reliable for including electron correlation. nih.govworldscientific.com
High-level ab initio calculations, such as the Gaussian-2 (G2) and Complete Basis Set (CBS-Q) methods, have been used to achieve high accuracy in energy calculations. Studies have determined key geometric parameters and electronic properties. For instance, calculations show that the most stable conformer of anhydrous glyoxylic acid has a planar heavy-atom skeleton. The calculated dipole moment and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of the molecule's polarity and chemical reactivity.
Table 1: Calculated Properties of the Most Stable Conformer of Glyoxylic Acid
| Method | Property | Value | Reference |
|---|---|---|---|
| B3LYP/6-311++G** | Dipole Moment | ~2.5 D | researchgate.net |
| CBS-Q | Relative Energy (kcal/mol) | 0.0 (Reference) | |
| DFT/B3LYP | C=O Bond Length (Aldehyde) | ~1.21 Å | researchgate.net |
| DFT/B3LYP | C=O Bond Length (Carboxyl) | ~1.20 Å | researchgate.net |
Glyoxylic acid can exist in different rotational isomers (conformers). Theoretical calculations have identified two primary conformers for the anhydrous form, with the trans conformer (specifically, the Tc conformer with an intramolecular hydrogen bond) being the most stable. researchgate.net The energy landscape reveals the relative stability of these conformers and the barriers to their interconversion.
In the presence of water, 2-oxoacetic acid readily forms its hydrate, 2,2-dihydroxyacetic acid. The hydration equilibrium overwhelmingly favors the gem-diol form in aqueous solutions. mdpi.com Computational studies have investigated the structure of the hydrated monomer as well as its hydrogen-bonded complexes with water molecules. researchgate.net The most stable conformer of the gem-diol (glyoxylic acid monohydrate, GAM) has been computationally identified. researchgate.net The free energy of formation for glyoxylic acid hydrate has been calculated to be +16.2 kcal/mol relative to simple precursors like CO2 and H2S. mdpi.com The clustering of glyoxylic acid with water molecules, involving hydration reactions, can be significant, with the conversion ratio to its hydrated form reaching up to 85% under atmospheric conditions. researchgate.net
Ab Initio and Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties
Molecular Dynamics Simulations of this compound in Solution and Enzyme Active Sites
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior in condensed phases.
MD simulations of glyoxal (B1671930), a precursor to glyoxylic acid, in aqueous solutions show the formation of hydrates and provide insights into the behavior of small, oxygenated organics in water. acs.org For 2-oxoacetic acid, simulations in aqueous solution are crucial for understanding its hydration state and interactions with the solvent, which can differ significantly from the gas phase. rsc.org
In the context of biochemistry, MD simulations are invaluable for studying the interaction of glyoxylate (B1226380) (the conjugate base of 2-oxoacetic acid) with enzymes. The glyoxylate cycle is a critical metabolic pathway in many pathogens, making its enzymes attractive drug targets. tandfonline.commdpi.com MD simulations can be used to analyze the conformational distribution of substrates or inhibitors within an enzyme's active site. acs.org For example, simulations have been used to study how inhibitors bind to key glyoxylate cycle enzymes like isocitrate lyase (ICL) and malate (B86768) synthase (MS). tandfonline.com These simulations reveal the stability of the enzyme-ligand complex, identify key amino acid residues involved in binding, and can be used to calculate binding free energies, offering a molecular-level explanation for the inhibitor's efficacy. tandfonline.comacs.org
Reaction Pathway Modeling and Transition State Analysis for this compound Transformations
Understanding the chemical transformations of 2-oxoacetic acid requires modeling the entire reaction pathway, including reactants, products, intermediates, and the high-energy transition states that connect them. Quantum chemical methods are used to calculate the energy barriers (activation energies) and reaction energies for these transformations. rsc.org
A significant area of research is the atmospheric oxidation of glyoxal, which leads to the formation of glyoxylic acid and subsequently oxalic acid. rsc.orgrsc.org Theoretical studies have detailed the reaction mechanisms with various oxidants like the hydroxyl radical (•OH), hydrogen peroxide (H₂O₂), and the hydroperoxyl radical (HO₂). rsc.org For instance, the reaction of glyoxal hydrate with •OH proceeds via H-atom abstraction to form a radical intermediate (IM2), which then reacts with molecular oxygen to form a peroxyl radical (IM3) that ultimately yields glyoxylic acid (IM4). rsc.org The calculated energy barriers for these steps are generally low, indicating that these are favorable pathways. rsc.org
Table 2: Calculated Energy Barriers (ΔG‡) for Key Reactions in Glyoxylic Acid Formation and Transformation
| Reaction | Description | Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| GLY·1H₂O + •OH → IM2 + H₂O | H-abstraction from glyoxal hydrate | Low | rsc.org |
| IM7 + •OH → IM8 + H₂O | H-abstraction from glyoxylic acid intermediate | 7.31–8.69 | rsc.org |
| IM4 + H₂O₂ → HPHA | Reaction of glyoxylic acid with hydrogen peroxide | 21.26 | rsc.org |
| GLY·1H₂O + HO₂ → IM2 + H₂O₂ | H-abstraction by hydroperoxyl radical | 17.82 | rsc.org |
GLY·1H₂O: Glyoxal monohydrate, IM4: Glyoxylic acid, IM7: Glyoxylic acid intermediate, HPHA: 2-hydroperoxy-2-hydroxyacetic acid.
Furthermore, computational models have explored the thermal decomposition and photolysis of glyoxylic acid, proposing mechanisms that involve internal hydrogen atom transfers through specific transition states. cdnsciencepub.com
Prediction of Spectroscopic Properties of this compound through Computational Methods
Computational methods can accurately predict various spectroscopic properties, which aids in the interpretation of experimental spectra and the identification of species in complex mixtures.
For this compound (GAM), DFT calculations (using the B3LYP functional) have been used to predict its fundamental vibrational (infrared) spectrum. researchgate.net These theoretical spectra show good agreement with experimental gas-phase FTIR spectra and allow for the confident assignment of observed vibrational bands to specific molecular motions. researchgate.net Several calculated frequencies are unique to the gem-diol form, allowing it to be easily distinguished from its anhydrous counterpart. researchgate.net
Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Glyoxylic Acid Monohydrate (GAM)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| O-H Stretch (Carboxyl) | 3581 | 3580 | researchgate.net |
| O-H Stretch (Diol) | 3549 | 3550 | researchgate.net |
| C=O Stretch | 1772 | 1780 | researchgate.net |
| C-O-H Bend | 1252 | 1260 | researchgate.net |
Beyond vibrational spectra, time-dependent DFT (TDDFT) can be used to compute electronic absorption spectra (UV-Vis), helping to assign observed absorption bands to specific electronic transitions (e.g., n→π*). cdnsciencepub.comcopernicus.org Computational methods are also applied to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which was essential in identifying products like formic acid, oxalic acid, and tartaric acid from the aqueous photochemistry of glyoxylic acid. acs.org
In Silico Screening for Novel Catalysts and Inhibitors Interacting with this compound-Related Enzymes
In silico (computational) screening has become a vital, cost-effective strategy in drug discovery and catalyst development. frontiersin.orgrsc.org These methods are used to screen large virtual libraries of compounds to identify promising candidates for interacting with specific biological targets.
For enzymes in the glyoxylate cycle, such as isocitrate lyase (ICL) and malate synthase (MS), in silico approaches are used to find potent inhibitors. tandfonline.commdpi.com This process often involves:
Molecular Docking: A computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, e.g., an enzyme) to form a stable complex. The output is often a "docking score," which estimates the binding affinity. tandfonline.com
ADMET Analysis: Prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a drug candidate. nih.govwu.ac.th
Studies have successfully used molecular docking and MD simulations to screen for natural products that could inhibit ICL and MS from pathogens like Candida albicans. tandfonline.com For example, guaiazulene (B129963) and aureusidin (B138838) were identified as strong binders to these enzymes, with docking scores indicating high affinity. tandfonline.com Such studies provide a rationale for selecting compounds for further experimental testing. nih.govplos.org Similarly, in silico screening platforms can rapidly search vast sequence databases to identify novel enzymes capable of catalyzing a desired chemical reaction involving related keto acids. frontiersin.org
Table 4: In Silico Docking Scores for Inhibitors of Glyoxylate Cycle Enzymes in C. albicans
| Compound | Target Enzyme | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Guaiazulene | Isocitrate Lyase | -9.3 | tandfonline.com |
| Guaiazulene | Malate Synthase | -8.5 | tandfonline.com |
| Aureusidin | Isocitrate Lyase | -9.1 | tandfonline.com |
| Aureusidin | Malate Synthase | -8.8 | tandfonline.com |
| 3-Nitropropionate (known inhibitor) | Isocitrate Lyase | -5.6 | tandfonline.com |
| 3-Bromopyruvic acid (known inhibitor) | Malate Synthase | -5.2 | tandfonline.com |
Applications of 2 Oxoacetic Acid;hydrate in Organic Synthesis and Biochemical Research
2-oxoacetic acid;hydrate (B1144303) as a Building Block in Complex Molecule Synthesis
The unique chemical structure of 2-oxoacetic acid;hydrate makes it a valuable precursor for the synthesis of more complex molecules, including those with significant biological activity.
The development of stereoselective and asymmetric synthetic methods is a cornerstone of modern organic chemistry, enabling the synthesis of chiral molecules with high enantiomeric purity. This compound has been effectively employed in such transformations.
Aldol (B89426) Reactions: Asymmetric organocatalyzed aldol reactions using this compound as an electrophile have been developed for the synthesis of enantioenriched α-hydroxy-γ-keto carboxylic acids. For instance, using a binam-prolinamide derivative as an organocatalyst in aqueous media has yielded aldol products with moderate to high enantioselectivities (up to 97%). rsc.org
Mannich Reactions: A highly diastereoselective, crystallization-driven three-component Mannich reaction involving acetone, glyoxylic acid monohydrate, and (S)-(4-methoxyphenyl)ethylamine has been utilized for the rapid synthesis of a key α-amino-γ-oxopentanoic acid derivative. This intermediate serves as a precursor for the stereoselective synthesis of non-proteinogenic amino acids like syn-γ-hydroxynorvaline. researchgate.net
Pictet-Spengler Reaction: A diastereoselective Pictet-Spengler reaction of hexafluoroacetone-protected phenylalanine with glyoxylic acid hydrate provides a straightforward route to the amino acid chimera (1S,3S)-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid. thieme-connect.com
Palladium-Catalyzed Three-Component Reaction: A palladium-catalyzed asymmetric three-component reaction of glyoxylic acid, sulfonamides, and arylboronic acids has been reported for the synthesis of α-arylglycine derivatives. frontiersin.orgnih.gov This method provides access to this important structural motif in good yields and enantioselectivities. frontiersin.orgnih.gov
| Reaction Type | Reactants | Catalyst/Reagent | Product | Key Feature |
| Asymmetric Aldol Reaction | Ketones, this compound | N-tosyl-binam-prolinamide | α-hydroxy-γ-keto carboxylic esters | High enantioselectivity (up to 97%) in aqueous media. rsc.org |
| Diastereoselective Mannich Reaction | Acetone, this compound, (S)-(4-methoxyphenyl)ethylamine | Crystallization-driven | Substituted α-amino-γ-oxopentanoic acid | Chromatography-free synthesis of a key intermediate for non-proteinogenic amino acids. researchgate.net |
| Diastereoselective Pictet-Spengler Reaction | Hexafluoroacetone-protected phenylalanine, this compound | - | (1S,3S)-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid | Preparatively simple synthesis of an amino acid chimera. thieme-connect.com |
| Asymmetric Three-Component Reaction | This compound, sulfonamides, arylboronic acids | Palladium complex | α-arylglycine derivatives | Enantioselective synthesis of α-arylglycine building blocks. frontiersin.orgnih.gov |
Heterocyclic compounds are a major class of organic molecules with widespread applications, particularly in pharmaceuticals. This compound is a valuable starting material for the synthesis of various heterocyclic systems. ekb.eg
It can be condensed with compounds like urea (B33335) and 1,2-diaminobenzene to form heterocyclic structures. For example, the reaction of N-acetyl isatin (B1672199) with water can yield 2-(2-acetamidophenyl)-2-oxoacetic acid, which then serves as a precursor for the synthesis of various Schiff bases and other heterocyclic derivatives by reacting with different heteroaryl amines. ekb.eg
The total synthesis of natural products often requires efficient and stereoselective methods to construct complex molecular architectures. While direct examples of the use of this compound in the total synthesis of a named natural product are not prevalent in the provided search results, its role in synthesizing key chiral building blocks, such as non-proteinogenic amino acids and α-hydroxy carboxylic acids, is crucial. rsc.orgresearchgate.net These building blocks are often integral components of larger, more complex natural products.
Use in Heterocyclic Compound Synthesis
This compound in the Development of New Reagents and Catalysts
This compound is not only a building block but is also utilized in the development of new reagents. For instance, it is employed in the synthesis of a sulfinylmaleate, which acts as an efficient dienophile in enantioselective Diels-Alder cycloadditions.
Glyoxylate (B1226380) as a Substrate for Enzyme Characterization and Kinetic Studies
In biochemical research, the conjugate base of 2-oxoacetic acid, glyoxylate, is a key metabolite and serves as a substrate for numerous enzymes. This property makes it invaluable for the characterization and kinetic analysis of these enzymes.
Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR): The kinetic parameters of GRHPR from Bacillus subtilis have been determined using glyoxylate as a substrate. The enzyme exhibits a Vmax of 30.1 μmol min⁻¹ mg⁻¹ and a Km of 987.3 μM for glyoxylate. mdpi.com Studies on GRHPR from E. coli (EcGhrA) have also been conducted, revealing a kcat value of 40.0 ± 23.0 s⁻¹ and a KM value of 2.2 ± 1.7 mM for glyoxylate. biorxiv.org
Serine:glyoxylate aminotransferase: Kinetic studies of this enzyme from rye seedlings have been performed using glyoxylate as the amino group acceptor. bibliotekanauki.pl
Succinic Semialdehyde Reductase (SSAR): Comparative studies on the substrate specificity of SSAR from Gluconobacter oxydans and glyoxylate reductase from Acetobacter aceti have utilized glyoxylate to elucidate the kinetic differences between these homologous enzymes. oup.com
| Enzyme | Organism | Kinetic Parameter | Value |
| Glyoxylate Reductase/Hydroxypyruvate Reductase (BsGRHPR) | Bacillus subtilis | Vmax | 30.1 μmol min⁻¹ mg⁻¹ mdpi.com |
| Km | 987.3 μM mdpi.com | ||
| kcat | 18.3 s⁻¹ mdpi.com | ||
| kcat/Km | 0.02 s⁻¹ mM⁻¹ mdpi.com | ||
| Glyoxylate/Hydroxypyruvate Reductase (EcGhrA) | Escherichia coli | kcat | 40.0 ± 23.0 s⁻¹ biorxiv.org |
| KM | 2.2 ± 1.7 mM biorxiv.org |
Applications in Metabolic Engineering and Bioprocess Development
Metabolic engineering aims to modify the metabolic pathways of organisms to enhance the production of desired chemicals. nih.gov Glyoxylate is a central intermediate in the glyoxylate cycle, an anabolic pathway that allows organisms like bacteria, fungi, and plants to synthesize carbohydrates from two-carbon compounds such as acetate (B1210297). wikipedia.orgmtoz-biolabs.com The manipulation of the glyoxylate cycle is a key strategy in metabolic engineering for the bioproduction of various chemicals. nih.govfrontiersin.org
By engineering the glyoxylate cycle, microbial cell factories can be developed to produce a range of target chemicals, including organic acids, amino acids, and fatty acid-related products. nih.govfrontiersin.org For example, enhancing the glyoxylate shunt-related genes in Yarrowia lipolytica is vital for its growth on acetate and for the biosynthesis of succinic acid. acs.org The ability to engineer this pathway provides an eco-friendly alternative to petroleum-based chemical production processes. nih.govnih.gov
Design and Synthesis of this compound Analogs for Probing Biological Systems
The unique structure of 2-oxoacetic acid (glyoxylic acid), which exists predominantly as a monohydrate in aqueous solutions, makes it a versatile building block for creating molecular probes to investigate complex biological systems. biosynth.comcreative-proteomics.com Its small size and dual functionality, possessing both a carboxylic acid and an aldehyde group, allow for diverse chemical modifications. ecmdb.ca Researchers design and synthesize analogs of this compound to mimic natural substrates, inhibit specific enzymes, or introduce reporter groups, thereby elucidating metabolic pathways, enzyme mechanisms, and the basis of diseases. creative-proteomics.comuq.edu.au
The design of these analogs often hinges on the principle of structural analogy. For instance, the conjugate base, glyoxylate, is structurally similar to dihydrogen phosphate (B84403), which has led to the design of glyoxylate-based nucleotide analogs (ga-nucleotides) to probe the functions of nucleic acids. researchgate.net Furthermore, its central role in the glyoxylate cycle, a key metabolic pathway in many organisms, makes its analogs ideal for studying metabolic flux and enzyme regulation. creative-proteomics.comecmdb.cahmdb.ca By systematically altering the core structure, scientists can create potent and selective tools for biochemical research.
The synthesis of these analogs employs a wide range of organic chemistry reactions. Common strategies include the acylation of amines with 2-oxoacetic acid derivatives, such as ethyl 2-chloro-2-oxoacetate, to form oxalamide structures. nih.gov Another approach involves the condensation of glyoxylic acid with various nucleophiles. For example, its reaction with amides and phenols in the Tscherniac–Einhorn reaction can produce complex heterocyclic structures like 2-coumaranones. mdpi.com Synthetic routes often begin with commercially available glyoxylic acid monohydrate or its esters and involve multiple steps to build the final, complex analog. nih.govbeilstein-journals.org These syntheses can be tailored to produce specific stereoisomers or to incorporate labels for detection. beilstein-journals.org
Research Findings on Analog Applications
Detailed research has demonstrated the utility of this compound analogs in various biological contexts. These molecules serve as crucial tools for understanding and manipulating biochemical processes.
Enzyme Inhibition: Analogs of 2-oxoacetic acid have been developed as potent enzyme inhibitors, which are critical for studying enzyme function and for therapeutic development. In a study targeting the anti-tuberculosis drug target ketol-acid reductoisomerase (KARI), a screening hit was found to hydrolyze into 3-(methylsulfonyl)-2-oxopropanoic acid and 2-aminophenol. uq.edu.au The former, a clear analog of 2-oxoacetic acid, was identified as the actual inhibitor of the KARI enzyme, demonstrating how such analogs can act as effective probes of enzyme active sites. uq.edu.au Similarly, other research has focused on synthesizing 2-oxoacetic acid derivatives as potential inhibitors for enzymes like plasminogen activator inhibitor-1 (PAI-1), which is involved in fibrinolysis. emich.edu
Probing Metabolic Pathways: Glyoxylic acid analogs are instrumental in exploring metabolic networks. In one line of research, scientists demonstrated that glyoxylate, in the absence of metals or enzymes, can react with pyruvate (B1213749) to produce a series of α-ketoacid analogs that mirror the intermediates of the reverse Krebs cycle. nih.gov This finding suggests a plausible prebiotic metabolic pathway and showcases how glyoxylate chemistry can be used to probe the fundamental reactions of metabolism. nih.gov
Development of Bioactive Molecules: The synthesis of 2-oxoacetic acid derivatives is a common strategy for creating novel bioactive compounds. Researchers have designed and synthesized analogs as potential HIV-1 entry inhibitors by creating oxalamide derivatives that target the CD4-binding site on the viral envelope protein gp120. nih.gov In another example, indole (B1671886) potassium glyoxalate salts, derived from the reaction of indoles with oxalyl chloride, serve as key intermediates for synthesizing more complex heterocyclic compounds with antiproliferative activity. mdpi.com The synthesis of nonretinoid retinol (B82714) binding protein 4 (RBP4) antagonists for potential treatment of eye diseases also utilizes 2-oxoacetate in the key synthetic steps to build analogs designed to interact with the protein binding site. nih.gov
Fluorescent Derivatization for Detection: To analyze the presence of glyoxylic acid in biological samples, a pre-column fluorescence derivatization method has been developed. nih.gov This technique involves reacting glyoxylic acid with 2-aminobenzenthiol to create a highly fluorescent thiazine (B8601807) derivative. This analog allows for the sensitive and accurate quantification of glyoxylic acid in serum, providing a tool to investigate its role in the pathogenesis of diseases like cardiovascular disease. nih.gov
The table below summarizes key examples of this compound analogs and their applications in biochemical research.
| Analog/Derivative Class | Design Rationale | Synthesis Highlight | Biological System/Target Probed | Research Finding | Citation(s) |
| 3-(Methylsulfonyl)-2-oxopropanoic acid | Enzyme inhibitor; structural analog of a keto-acid substrate. | Formed via hydrolysis of a screening hit compound. | Ketol-acid reductoisomerase (KARI) from Mycobacterium tuberculosis. | Identified as the active inhibitor of KARI, a potential anti-TB drug target. | uq.edu.au |
| α-Ketoacid Analogs of Krebs Cycle Intermediates | Mimicking metabolic intermediates to probe prebiotic pathways. | One-pot reaction of glyoxylate and pyruvate under mild aqueous conditions. | Ancestral analogue of the Krebs Cycle. | Demonstrated a plausible metal-free, enzyme-free metabolic pathway using glyoxylate as a key building block. | nih.gov |
| Oxalamide Derivatives | Targeting protein-protein interactions. | Coupling of aryl amines with ethyl 2-chloro-2-oxoacetate, followed by hydrolysis and coupling with other amines. | HIV-1 envelope glycoprotein (B1211001) gp120. | Led to the development of small molecule inhibitors that prevent HIV-1 entry into cells. | nih.gov |
| Nonretinoid RBP4 Antagonists | Mimicking binding interactions of the natural ligand. | Acylation of a piperidine (B6355638) intermediate with ethyl 2-oxoacetate followed by saponification. | Retinol Binding Protein 4 (RBP4). | Created potential therapeutics for atrophic age-related macular degeneration and Stargardt disease. | nih.gov |
| Fluorescent Thiazine Derivative | Creating a fluorescent tag for sensitive detection. | Reaction of glyoxylic acid with 2-aminobenzenthiol in an acidic medium. | Glyoxylic acid in human serum. | Enabled highly sensitive detection of glyoxylic acid in patients, linking it to cardiovascular disease. | nih.gov |
| Indole Potassium Glyoxalates | Versatile precursor for complex heterocyclic synthesis. | Reaction of N-substituted indoles with oxalyl chloride. | Precursor for antiproliferative agents. | Synthesized key intermediates for novel compounds tested against cancer cell lines. | mdpi.com |
| ga-Nucleotides | Structural mimicry of phosphate groups in nucleotides. | Formation of hemiacetal bonds between glyoxylate and nucleoside sugars. | Nucleic acid structure and function. | Proposed as close structural analogs of modern nucleotides, potentially involved in prebiotic chemistry. | researchgate.net |
Derivatives of 2 Oxoacetic Acid;hydrate and Their Academic Research Significance
Esters and Amides of 2-oxoacetic acid;hydrate (B1144303): Synthesis and Reactivity Studies
The synthesis of esters and amides of 2-oxoacetic acid;hydrate has been a subject of considerable research, leading to the development of various synthetic methodologies.
Synthesis of Esters and Amides:
Esterification: Glyoxylic acid esters can be synthesized through standard esterification procedures. For instance, a palladium-catalyzed decarboxylative 1,2-addition of benzoic acids to glyoxylic acid esters has been developed for the synthesis of mandelic acid derivatives. rptu.de Silyl (B83357) glyoxylates, which are α-oxo-α-silyl esters, have also been developed as reagents for the synthesis of substituted glycolic acids. fgcu.edu
Amide Formation: Amides of glyoxylic acid can be prepared through several methods. An efficient decarboxylative N-formylation of amines with glyoxylic acid yields formamides under metal- and base-free conditions. organic-chemistry.org Additionally, acid-catalyzed condensation of glyoxylic acid or its ethyl ester with various carboxamides or mesyl amide produces diaminoacetic acid derivatives. nih.govacs.org This reaction's efficiency can be influenced by the basicity of the starting amide and the choice of catalyst, with elemental iodine showing promise. acs.org
Reactivity of Esters and Amides:
Three-Component Reactions: Ethyl glyoxylate (B1226380) has been utilized in three-component reactions with organozinc reagents and amines to synthesize α-amino esters, providing access to phenylglycine and phenylalanine scaffolds. organic-chemistry.org
Multicomponent Coupling: Silyl glyoxylates are versatile reagents in multicomponent coupling reactions, acting as synthetic equivalents to various synthons like the dipolar glycolic acid synthon or the glyoxylate anion synthon. fgcu.edu This flexibility allows for the creation of diverse α,α-disubstituted glycolic acid derivatives. fgcu.edu
Palladium-Catalyzed Reactions: Palladium catalysis has been employed in the decarboxylative addition of benzoic acids to glyoxylic acid esters, offering a more sustainable route to mandelic acid derivatives. rptu.de
| Derivative Type | Synthesis Method | Key Reactants | Product | Significance |
| Esters | Palladium-catalyzed decarboxylative addition | Benzoic acids, Glyoxylic acid esters | Mandelic acid derivatives | Sustainable synthesis of important structural motifs. rptu.de |
| Esters | Multicomponent coupling | Silyl glyoxylates, Nucleophiles, Electrophiles | α,α-disubstituted glycolic acids | Modular synthesis of complex molecules. fgcu.edu |
| Amides | Decarboxylative N-formylation | Amines, Glyoxylic acid | Formamides | Metal-free and base-free synthesis. organic-chemistry.org |
| Amides | Acid-catalyzed condensation | Glyoxylic acid/ester, Carboxamides | Diaminoacetic acid derivatives | Access to scaffolds for polyheterocyclic compounds. nih.govacs.org |
| α-Amino Esters | Three-component reaction | Organozinc reagents, Amines, Ethyl glyoxylate | α-Amino esters | Synthesis of amino acid scaffolds. organic-chemistry.org |
Oximes and Hydrazones of this compound: Structural and Functional Studies
Oximes and hydrazones are important derivatives of this compound, formed through the reaction of its carbonyl group with hydroxylamines and hydrazines, respectively. These reactions are a cornerstone of bioconjugation chemistry. nih.gov
The formation of oximes and hydrazones is a versatile conjugation strategy used in various scientific fields. nih.gov The reaction involves the formation of an imine from an α-effect nucleophile (like alkoxylamine or hydrazine) and a carbonyl compound, with water as the only byproduct. nih.gov The stability of the resulting oxime or hydrazone is influenced by steric and electronic factors near the linkage. nih.gov
Structural and Functional Studies:
Chelating Agents: Glyoxylic acid oxime can act as a chelating agent, forming complexes with metal ions like palladium(II) and platinum(II). X-ray diffraction studies of K[Pd(GAO)(HGAO)] have revealed that the complex contains both mono- and di-deprotonated glyoxylic acid oxime ligands. researchgate.net
Radical Cyclization: Glyoxylic acid diphenylhydrazone has been used in radical cyclization reactions to prepare α-(2,2-diphenylhydrazino)-lactones. This method involves an esterification–radical closure sequence.
Bioconjugation: The formation of oximes and hydrazones is a widely used method for linking biomolecules to probes. nih.gov The reaction mechanism involves a proton-catalyzed attack of the nucleophile on the carbonyl carbon, followed by dehydration. nih.gov Recent research has focused on developing catalysts and optimizing reactant structures to significantly increase the reaction rate, making it one of the faster and more versatile bioconjugation reactions available. nih.gov
| Derivative | Formation Reaction | Key Reactants | Application | Key Findings |
| Oxime | Condensation | This compound, Hydroxylamine | Bioconjugation, Metal chelation | Forms stable conjugates and metal complexes. nih.govresearchgate.net |
| Hydrazone | Condensation | This compound, Hydrazine (B178648) | Bioconjugation, Radical cyclization | Versatile for creating complex organic structures. nih.gov |
Anhydrides and Halides of this compound: Synthetic Intermediates (e.g., glyoxylic sulfuric anhydride)
Anhydrides and halides of 2-oxoacetic acid are reactive synthetic intermediates. A notable example is glyoxylic sulfuric anhydride (B1165640), which has been studied for its potential role in atmospheric chemistry.
Computational studies have investigated the gas-phase reaction between glyoxylic acid and sulfur trioxide (SO₃), which leads to the formation of glyoxylic sulfuric anhydride (GSA). acs.org This reaction is found to be nearly barrierless, and the resulting GSA is stable against hydrolysis. acs.org
Furthermore, clusters of GSA with common atmospheric nucleation species like sulfuric acid and ammonia (B1221849) are more stable than similar clusters formed with glyoxylic acid alone. acs.org This increased stability is attributed to a greater number of hydrogen bonds and proton transfer events within the GSA clusters, suggesting that GSA could be a potential precursor for atmospheric nucleation. acs.org
While less common, acyl halides of glyoxylic acid can be envisioned as highly reactive intermediates for acylation reactions, though their instability would require in situ generation and use.
| Derivative | Formation | Significance | Research Focus |
| Glyoxylic Sulfuric Anhydride (GSA) | Gas-phase reaction of glyoxylic acid and SO₃ | Potential atmospheric nucleation precursor | Computational studies on reaction barriers, stability, and cluster formation. acs.org |
Substituted Glyoxylates: Design, Synthesis, and Applications as Biological Probes
Substituted glyoxylates are valuable tools in chemical biology, designed and synthesized to function as probes for studying biological processes. The reactivity of the glyoxylate core allows for the attachment of various functional groups, creating molecules with specific properties for imaging and detection.
Design and Synthesis:
Silyl Glyoxylates: The Johnson group has developed silyl glyoxylates as potent electrophiles for the modular preparation of highly substituted glycolic acid derivatives. sigmaaldrich.com These reagents react with a variety of nucleophiles. sigmaaldrich.com
Multicomponent Reactions: Silyl glyoxylates have been used in multicomponent coupling reactions, where the choice of nucleophilic and electrophilic components determines the reaction outcome, leading to significant structural diversity. fgcu.edu
Petasis Reaction: The Petasis reaction, involving an amine, a boronic acid, and glyoxylic acid, has been used to synthesize the phenylglycine core of macrocyclic inhibitors of coagulation factor VIIa. osti.gov
Applications as Biological Probes:
Fluorescent Probes: The development of chemical probes for imaging molecular events related to inflammation and cancer is an active area of research. sigmaaldrich.com A bioorthogonally synthesized, disulfide-containing fluorescent turn-on probe has been developed for measuring butyrylcholinesterase activity. mdpi.com
Molecular Tools: The synthesis of molecules with a specific function is a major goal in organic chemistry, with new chemical probes being developed to inform biological research. beilstein-journals.org
| Probe Type | Synthetic Strategy | Target Application | Example |
| Substituted Glycolic Acid Derivatives | Multicomponent coupling with silyl glyoxylates | Modular synthesis of complex molecules | General synthesis of α,α-disubstituted glycolic acids. fgcu.edusigmaaldrich.com |
| Macrocyclic Inhibitors | Petasis reaction | Coagulation factor VIIa inhibition | Phenylglycine core synthesis. osti.gov |
| Fluorescent Turn-On Probes | Bioorthogonal synthesis | Enzyme activity measurement | Butyrylcholinesterase activity probe. mdpi.com |
Macrocyclic and Polymeric Structures Derived from this compound
2-oxoacetic acid and its derivatives are utilized in the construction of complex macrocyclic and polymeric structures with applications in materials science and medicinal chemistry.
Macrocyclic Structures:
Peptide-Based Macrocycles: Giant macrolactams with ring sizes of 54, 78, and 102 atoms have been synthesized using natural amino acids and peptide mimics. nih.gov The synthesis involves solid-phase peptide synthesis of the linear precursor, followed by solution-phase macrocyclization. nih.gov NMR studies have shown that these macrocycles can fold into β-sheet structures in aqueous solutions. nih.gov
Factor VIIa Inhibitors: Macrocyclic inhibitors of coagulation factor VIIa have been designed and synthesized. osti.gov A key step in the synthesis is the Petasis reaction using glyoxylic acid to form the phenylglycine core of the macrocycle. osti.gov
Polymeric Structures:
Polyglycolic Acid (PGA): While not directly derived from 2-oxoacetic acid, the related compound glycolic acid is the monomer for polyglycolic acid (PGA), a biodegradable and biocompatible thermoplastic polyester. wikipedia.orgmdpi.com PGA is synthesized either by polycondensation of glycolic acid or, more commonly, by the ring-opening polymerization of glycolide, the cyclic dimer of glycolic acid. wikipedia.orgmdpi.com
Poly(lactic-co-glycolic acid) (PLGA): PLGA is a copolymer of lactic acid and glycolic acid, and it is widely used in FDA-approved therapeutic devices due to its biodegradability and biocompatibility. dergipark.org.trwikipedia.org It is synthesized by the ring-opening co-polymerization of lactide and glycolide. wikipedia.org The ratio of the two monomers can be varied to tune the polymer's properties. wikipedia.org Amino acid derivatives of PLGA have also been synthesized to create novel biomaterials. dergipark.org.tr
Polymerization of Glyoxylate Esters: Glyoxylate esters can polymerize in the presence of a base to form a poly-methyleneoxy backbone with pendant ester groups. wikipedia.org
| Structure Type | Monomer/Precursor | Synthesis Method | Key Features | Applications |
| Macrocyclic Peptides | Amino acids, Peptide mimics, Glyoxylic acid derivatives in some syntheses | Solid-phase synthesis, Solution-phase cyclization | Large ring sizes, Defined secondary structures (β-sheets) | Mimicking biological structures. nih.gov |
| Macrocyclic Inhibitors | Phenylglycine from glyoxylic acid | Petasis reaction, Macrocyclization | Potent and selective enzyme inhibition | Therapeutic agents (e.g., Factor VIIa inhibitors). osti.gov |
| Polyglycolic Acid (PGA) | Glycolic acid/Glycolide | Polycondensation, Ring-opening polymerization | Biodegradable, Biocompatible, Crystalline | Biomedical devices, Sutures. wikipedia.orgmdpi.com |
| Poly(lactic-co-glycolic acid) (PLGA) | Lactic acid/Lactide, Glycolic acid/Glycolide | Ring-opening co-polymerization | Biodegradable, Biocompatible, Tunable properties | Drug delivery, Tissue engineering. dergipark.org.trwikipedia.orgnih.gov |
Future Research Directions and Emerging Paradigms for 2 Oxoacetic Acid;hydrate
Unexplored Reaction Pathways and Catalytic Applications of 2-oxoacetic acid;hydrate (B1144303) in Green Chemistry
The principles of green chemistry are increasingly guiding the development of new chemical processes, and 2-oxoacetic acid;hydrate is poised to play a significant role in this transition. Future research is focusing on harnessing its unique bifunctionality—possessing both an aldehyde and a carboxylic acid group—to devise novel, environmentally benign reaction pathways and catalytic systems. chemicalbook.comfinechemical.net
One promising area is its use as a substitute for formaldehyde (B43269), a known carcinogen, in various applications. chemicalbook.comrsc.org For instance, it has been successfully used with phloroglucinol (B13840) to synthesize ordered mesoporous carbons without the need for a catalyst, as the carboxylic acid group of glyoxylic acid itself can catalyze the reaction. rsc.org This approach not only avoids hazardous reagents but also simplifies the synthesis process.
Further research is exploring its application in the synthesis of advanced materials. For example, it serves as a precursor in the creation of porous three-dimensional networks of Palladium-Copper (Pd-Cu) aerogels, which have demonstrated enhanced catalytic activity in formic acid oxidation, a key reaction in fuel cell technology. sigmaaldrich.com Additionally, it is being investigated as a cross-linking agent in the synthesis of mesoporous carbons for supercapacitor applications, highlighting its potential in energy storage materials. sigmaaldrich.comsigmaaldrich.com
Recent studies have also uncovered novel organic reactions, such as a metal-free, decarboxylative N-formylation of amines using glyoxylic acid promoted by hydrogen peroxide, showcasing its utility as a reagent in organic synthesis. sigmaaldrich.comsigmaaldrich.com Another innovative, environmentally friendly decarboxylative reaction involves glyoxylic acid monohydrate with secondary amines and alkynes to produce propargylamines, which are important building blocks in organic and medicinal chemistry. researchgate.net
The potential of this compound in green chemistry is summarized in the table below:
| Application Area | Specific Use of this compound | Environmental Benefit |
| Material Synthesis | Replacement for formaldehyde in resin synthesis | Avoids use of a carcinogenic substance |
| Precursor for Pd-Cu aerogel catalysts | Enhances catalytic efficiency for fuel cells | |
| Cross-linking agent for mesoporous carbons | Development of advanced energy storage materials | |
| Organic Synthesis | Reagent in decarboxylative N-formylation of amines | Metal-free reaction conditions |
| Reactant in the synthesis of propargylamines | Environmentally benign, metal-free process |
Advanced Spectroscopic and Imaging Techniques for In Situ Analysis of this compound Metabolism
Understanding the dynamic and spatial distribution of metabolites within living systems is crucial for elucidating their biological roles. Advanced spectroscopic and imaging techniques are now enabling researchers to study the in situ metabolism of this compound with unprecedented detail.
Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of various metabolites, including those involved in the glyoxylate (B1226380) and dicarboxylate metabolism, directly in tissue sections. oup.complos.org This approach has been used to reveal metabolic variations in liver tissue, highlighting the heterogeneous nature of metabolic pathways in disease models. plos.org The ability to see where 2-oxoacetic acid and its related metabolites are located within a tissue provides invaluable context for understanding their function.
In situ kinetic analysis in permeabilized cells, often employing spectroscopic methods to follow the reaction progress, allows for the study of enzymes involved in glyoxylate metabolism, such as glyoxalase I and glyoxalase II, within a more physiologically relevant environment. nih.gov Furthermore, in situ metatranscriptomic analyses of microbial communities can reveal the relative transcription levels of genes involved in metabolic pathways that utilize glyoxylate, providing insights into how organisms adapt their metabolism in real-time to changing environmental conditions. mdpi.com
Various spectroscopic techniques are also critical for studying the chemical reactions of 2-oxoacetic acid in different environments. For instance, a combination of UV-visible spectroscopy, ion chromatography-mass spectrometry (IC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier transform infrared spectroscopy (FTIR) has been employed to investigate the aqueous photochemistry of glyoxylic acid. acs.orguky.edu These studies are crucial for understanding its role in atmospheric chemistry and the formation of secondary organic aerosols.
Integration of Computational and Experimental Approaches in Glyoxylate Research
The synergy between computational modeling and experimental validation is a powerful paradigm in modern scientific research, and the study of this compound is no exception. This integrated approach is providing deep insights into its chemical properties, reaction mechanisms, and metabolic roles.
Computational methods, such as Density Functional Theory (DFT), are being used to investigate the fundamental properties of 2-oxoacetic acid, including its dimerization and hydration. bohrium.com These theoretical studies can predict the most stable structures and the nature of intermolecular interactions, such as hydrogen bonding, which are then often corroborated by experimental data. bohrium.comanalis.com.my DFT calculations have also been employed to characterize the potential energy surfaces of its decomposition reactions, providing a theoretical framework for understanding its thermal stability. worldscientific.com
In the realm of metabolic research, dynamic Flux Balance Analysis (dFBA) is a computational tool that can be integrated with experimental data to model and predict the dynamic behavior of metabolic networks. plos.org For example, dFBA has been used to accurately predict the up-regulation of the glyoxylate shunt in bacteria under specific nutrient conditions, a finding that was consistent with experimental observations. plos.org Such models are invaluable for metabolic engineering, where the goal is to optimize the production of desired chemicals. nih.gov
The exploration of prebiotic chemistry also benefits from this integrated approach. Generative models of chemical spaces based on graph grammars can be used to explore potential prebiotic synthesis pathways, such as the "glyoxylate scenario," where glyoxylate is a key precursor for essential biomolecules. researchgate.net These computational explorations, guided by experimental data from techniques like mass spectrometry, can help to identify plausible pathways from simple starting materials to the building blocks of life. researchgate.net
Novel Roles of this compound in Emerging Biochemical Networks
Research continues to uncover novel and intricate roles for this compound in a variety of biochemical networks, extending beyond its well-established functions in the glyoxylate cycle and photorespiration. wikipedia.org
One of the most significant emerging roles is its connection to metabolic diseases. Studies have identified glyoxylate as a potential early predictive marker for type 2 diabetes, with its levels becoming elevated in blood plasma up to three years before a clinical diagnosis. nih.govnih.govresearchgate.net This finding suggests a link between glyoxylate metabolism, hyperglycemia, and the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications. nih.govnih.govresearchgate.net Furthermore, 2-oxoacetic acid is involved in the pathogenesis of hyperoxaluria, a primary cause of kidney stones (nephrolithiasis). wikipedia.org It acts as both a substrate and an inducer for the transporter responsible for oxalate (B1200264) efflux, leading to an accumulation of calcium oxalate in the urine. wikipedia.org
Beyond its role in disease, 2-oxoacetic acid is being recognized for its central position in various metabolic hubs. It is an intermediate in pathways that convert fatty acids into carbohydrates in organisms like bacteria, fungi, and plants. frontiersin.org In plants, the glyoxylate cycle is also crucial for defense mechanisms against fungi. The metabolic network of 2-oxoacetic acid is complex, with multiple pathways for its production and consumption. In humans, it is primarily formed from the oxidation of glycolate (B3277807) and the catabolism of hydroxyproline (B1673980). chemicalbook.com It can then be converted to glycine (B1666218), oxalate, or glycolate. chemicalbook.comnih.gov
The table below outlines some of the key enzymes and pathways involved in glyoxylate metabolism in mammals:
| Enzyme | Pathway | Function |
| Alanine-glyoxylate aminotransferase (AGT) | Conversion to Glycine | Detoxification of glyoxylate |
| Lactate (B86563) dehydrogenase (LDH) | Oxidation to Oxalate | Contributes to oxalate production |
| Glyoxylate reductase (GR) | Reduction to Glycolate | An alternative metabolic route |
| Glycolate oxidase | Glycolate Oxidation | Produces glyoxylate from glycolate |
Sustainable and Biorefinery Approaches for this compound Synthesis and Utilization
The shift towards a bio-based economy has spurred research into sustainable methods for producing and utilizing chemicals from renewable resources. This compound is a key target in this endeavor, with a focus on biorefinery approaches for its synthesis and its use in creating sustainable products.
There is a growing market demand for this compound, particularly in the field of green chemistry, where it can be used as a feedstock for biodegradable polymers. unilongindustry.com This aligns with the broader trend of developing sustainable materials to reduce environmental pollution. unilongindustry.com Research is underway to optimize its synthesis process to be more environmentally friendly and efficient. unilongindustry.com
Biorefinery concepts aim to convert biomass into a range of valuable products, and 2-oxoacetic acid and its derivatives fit well within this framework. For example, research has demonstrated the synthesis of glycolic acid, a closely related and important building block for biodegradable polymers, from 1,3-dihydroxyacetone (B48652) (a biomass-derived sugar) using a supported copper catalyst. nih.gov While not a direct synthesis of 2-oxoacetic acid, this illustrates the potential for catalytic conversion of biomass feedstocks into valuable C2 carboxylic acids.
The use of plant-derived 2-oxoacetic acid in green applications, such as the synthesis of ordered mesoporous carbons, further highlights its potential in a circular bioeconomy. rsc.org By utilizing a renewable, bio-based starting material, the environmental footprint of chemical manufacturing can be significantly reduced. The engineering of the glyoxylate cycle in microbial cell factories is also being extensively studied as a strategy for the bioproduction of various chemicals from simple carbon sources like acetate (B1210297). frontiersin.org This metabolic engineering approach offers a promising route for the sustainable production of not only 2-oxoacetic acid itself but also other valuable chemicals derived from it.
Q & A
Q. What are the common synthetic routes for preparing 2-oxoacetic acid derivatives, and how are they optimized for yield and purity?
2-Oxoacetic acid derivatives are typically synthesized via condensation or oxidation reactions. For example:
- Condensation with amines : Reacting ethyl oxalyl chloride with methylamine followed by hydrolysis yields 2-(methylamino)-2-oxoacetic acid (72% yield over two steps) .
- Oxidation of amino acids : N-methylglycine can be oxidized using potassium permanganate to form 2-(methylamino)-2-oxoacetic acid .
- Electrochemical methods : Sequential electrooxidation and heterodimerization of protected amines enable stereoselective synthesis of alkaloid analogues .
Optimization: Reaction conditions (temperature, solvent polarity, and catalyst selection) significantly impact yield. For instance, copper(I) catalysis in microwave-assisted three-component coupling achieves 49–77% yields for aryl-substituted derivatives .
Q. How is the structure of 2-oxoacetic acid derivatives confirmed using spectroscopic techniques?
- NMR spectroscopy : ¹H NMR signals for carbonyl groups (δ 7.5–8.3 ppm) and intramolecular hydrogen bonds (broad N-H peaks at δ 7.1–7.7 ppm) are diagnostic. For example, 2-(2-bromobenzyl)amino-2-oxoacetic acid shows distinct aromatic proton splitting patterns (J = 8.1 Hz) .
- IR spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm tautomeric forms .
- X-ray crystallography : Resolves ambiguities in tautomerism, as seen in indole derivatives synthesized via acylarylation .
Q. What are the key physical and chemical properties of 2-oxoacetic acid derivatives relevant to experimental design?
- Solubility : High solubility in polar solvents (water, ethanol) due to hydrogen-bonding capacity .
- pKa values : Biprotic nature (pKa₁ ≈ 1.5 for carboxylate, pKa₂ ≈ 4.2 for α-keto group) enables pH-dependent reactivity .
- Thermal stability : Decomposition occurs above 150°C, requiring low-temperature storage for lab use .
Q. How do 2-oxoacetic acid derivatives function as ligands in coordination chemistry?
The α-keto and carboxylate groups chelate metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes. These complexes are used in catalytic systems for decarboxylative cross-coupling reactions, such as Fe-catalyzed couplings with cinnamic acids .
Q. What are the biologically significant derivatives of 2-oxoacetic acid?
- Oxamic acid (2-amino-2-oxoacetic acid) : Inhibits lactate dehydrogenase (LDH), showing potential in cancer therapy .
- 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid : Intermediate for Saxagliptin, a Type 2 diabetes drug .
Advanced Research Questions
Q. How can researchers design multi-component reactions involving 2-oxoacetic acid for complex molecule synthesis?
- Microwave-assisted three-component coupling : Combine 2-oxoacetic acid, amines, and alkynes with Cu(I) catalysis under microwave irradiation (100°C, 30 min) to synthesize propargylamines (49–77% yields) .
- Decarboxylative cross-coupling : Use Fe catalysts to couple 2-oxoacetic acids with cinnamic acid derivatives, enabling access to aryl-substituted ketones .
Q. How do tautomeric forms of 2-oxoacetic acid derivatives influence structural analysis, and how can contradictions in data be resolved?
Q. What methodologies address data gaps in toxicological or ecological profiling of 2-oxoacetic acid metabolites?
- Genotoxicity assays : For metabolites like 2-(2-formylphenyl)-2-oxoacetic acid, conduct in vitro micronucleus tests or Ames assays to assess mutagenicity .
- Ecotoxicity testing : Use OECD guidelines (e.g., OECD 301 for biodegradability) to evaluate environmental persistence, though current data remain limited .
Q. How can mechanistic insights into decarboxylative reactions improve catalytic efficiency?
Q. What strategies mitigate stability challenges during storage and handling of 2-oxoacetic acid derivatives?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydration or oxidation .
- Handling : Use gloveboxes for moisture-sensitive reactions and avoid prolonged exposure to light, which accelerates decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
